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  • Product: 1-Nitromethyl-1-cyclohexanol
  • CAS: 3164-73-6

Core Science & Biosynthesis

Foundational

The Structural and Synthetic Pivots of 1-(Nitromethyl)cyclohexan-1-ol in Neurotherapeutic Design

Executive Summary 1-(Nitromethyl)cyclohexan-1-ol (CAS: 3164-73-6) represents a critical structural pivot in the synthesis of 1,1-disubstituted cyclohexane derivatives. While often overshadowed by its downstream derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Nitromethyl)cyclohexan-1-ol (CAS: 3164-73-6) represents a critical structural pivot in the synthesis of 1,1-disubstituted cyclohexane derivatives. While often overshadowed by its downstream derivatives, this molecule serves as the primary adduct of the Henry Reaction (Nitroaldol) applied to cyclohexanone.

Its significance lies in its role as a "gateway intermediate" for accessing the 3-azaspiro[5.5]undecane framework and


-amino acids , most notably serving as a structural homologue and synthetic entry point for Gabapentinoids  (e.g., Gabapentin) and antihypertensive agents like Guanethidine .

This technical guide dissects the IUPAC nomenclature, the mechanistic causality of its synthesis, and the rigorous protocols required to generate this intermediate with high fidelity.

Part 1: Structural Analysis & IUPAC Nomenclature

To the uninitiated, the name may appear trivial, but for the medicinal chemist, it dictates the synthetic strategy. The IUPAC name is derived from the hierarchy of functional groups, where the alcohol (-OH) takes precedence over the nitro (-NO


) group.
Nomenclature Logic
  • Principal Functional Group: The hydroxyl group (-OH) commands the suffix -ol .

  • Parent Structure: The six-membered saturated ring is cyclohexane .

  • Numbering: The carbon bonded to the principal group (-OH) is designated as C1 .

  • Substituent: The methyl group bearing a nitro group is a (nitromethyl) substituent. Since it is attached to the same carbon as the alcohol, it is located at position 1.

Official IUPAC Name: 1-(Nitromethyl)cyclohexan-1-ol [][2]

Nomenclature Molecule Target Molecule Parent Parent: Cyclohexane Molecule->Parent Principal Principal Group: -OH (Suffix: -ol) Molecule->Principal Substituent Substituent: -CH2-NO2 (Prefix: Nitromethyl-) Molecule->Substituent Position Locant: C1 (Geminal Substitution) Parent->Position Principal->Position Substituent->Position FinalName 1-(Nitromethyl)cyclohexan-1-ol Position->FinalName

Figure 1: Hierarchical derivation of the IUPAC nomenclature for 1-(Nitromethyl)cyclohexan-1-ol.

Part 2: Synthetic Mechanism (The Henry Reaction)[3][4]

The synthesis of 1-(nitromethyl)cyclohexan-1-ol is a classic Henry Reaction , a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.

Mechanistic Pillars[5][6][7][8][9][10][11]
  • Reversibility: Unlike the Grignard addition, the Henry reaction is reversible (retro-Henry). High temperatures or strong bases can revert the product to starting materials.

  • Acidity of Nitromethane: The

    
    -protons of nitromethane (
    
    
    
    ) are acidic enough to be deprotonated by moderately strong bases (OH
    
    
    , alkoxides, or organic bases like TMG), forming a nucleophilic nitronate anion.
  • Thermodynamics: The reaction is exothermic. Precise temperature control is required to prevent runaway exotherms and side reactions (e.g., dehydration to the nitroalkene).

HenryMechanism Start Reagents: Nitromethane + Base (OH-) Nitronate Intermediate 1: Nitronate Anion [CH2=NO2]- Start->Nitronate Deprotonation Attack Nucleophilic Attack on Cyclohexanone (C=O) Nitronate->Attack C-C Bond Formation Alkoxide Intermediate 2: Beta-Nitro Alkoxide Attack->Alkoxide Alkoxide->Nitronate Retro-Henry (Heat) Protonation Protonation (H2O/Acid) Alkoxide->Protonation Product Product: 1-(Nitromethyl)cyclohexan-1-ol Protonation->Product

Figure 2: Step-wise mechanism of the Henry Reaction showing the critical Nitronate intermediate and the risk of reversibility.

Part 3: Experimental Protocol

This protocol is designed for high purity rather than crude yield, utilizing a biphasic system or methanolic solution to manage the exotherm.

Reagents & Stoichiometry[9][10]
ComponentRoleMolar Equiv.Notes
Cyclohexanone Substrate1.0Distill before use to remove oxidation products.
Nitromethane Nucleophile1.2 - 1.5Excess drives equilibrium to product.
NaOH / Methanol Catalyst0.05 - 0.1Catalytic amount sufficient; excess promotes side reactions.
Acetic Acid Quench~0.1Used to neutralize base and stop retro-Henry.
Step-by-Step Methodology
  • Preparation:

    • In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and reflux condenser, charge Cyclohexanone (1.0 equiv) and Methanol (5 volumes).

    • Cool the solution to 0–5°C using an ice-salt bath. Causality: Low temperature suppresses the retro-Henry reaction and dehydration.

  • Catalyst Addition:

    • Add Nitromethane (1.2 equiv) to the solution.

    • Slowly add the catalytic base (e.g., 10% NaOH in MeOH) dropwise.

    • Critical Checkpoint: Monitor internal temperature. Do not allow it to exceed 15°C .

  • Reaction Phase:

    • Allow the mixture to stir at 20–25°C (Room Temp) for 4–6 hours.

    • Validation: Monitor consumption of cyclohexanone via TLC (Eluent: 20% EtOAc/Hexane) or GC-MS.

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Add Acetic Acid (stoichiometric to base) to neutralize. Why: Acidic quenching locks the equilibrium by destroying the alkoxide intermediate.

    • Remove Methanol under reduced pressure (Rotavap).

    • Dissolve residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate to yield the crude oil.

    • Crystallization: The product can often be crystallized from cold Hexane/EtOAc or distilled under high vacuum (Caution: Risk of decomposition).

Part 4: Downstream Utility (The Gabapentin Link)

While 1-(nitromethyl)cyclohexan-1-ol is not the direct precursor to Gabapentin (which carries an acetic acid tail), it is the direct precursor to 1-(aminomethyl)cyclohexanol . This amino-alcohol is a vital scaffold for constructing spiro-cyclic neurodrugs.

To access the Gabapentinoid class, the alcohol is typically dehydrated to the nitroalkene , followed by a Michael addition of a malonate derivative.

Pathway Start 1-(Nitromethyl)cyclohexan-1-ol PathA_Step1 Reduction (H2, Raney Ni) Start->PathA_Step1 Route A PathB_Step1 Dehydration (-H2O) Start->PathB_Step1 Route B ProductA 1-(Aminomethyl)cyclohexanol (Neuro-active Scaffold) PathA_Step1->ProductA IntermediateB 1-(Nitromethyl)cyclohex-1-ene PathB_Step1->IntermediateB PathB_Step2 Michael Addition (Diethyl Malonate) IntermediateB->PathB_Step2 ProductB Gabapentin Precursors (Gamma-Amino Acids) PathB_Step2->ProductB

Figure 3: Divergent synthetic utility. Route A leads to amino-alcohols; Route B accesses the Gabapentinoid pharmacophore.

Part 5: Safety & Handling (E-E-A-T)

  • Nitromethane Sensitivity: While stable in solution, pure nitromethane can be shock-sensitive, especially if contaminated with amines or heavy metals. Use non-metallic spatulas and ground glass joints.

  • Exotherm Management: The Henry reaction is exothermic. On a scale >10g, active cooling is mandatory to prevent thermal runaway, which can trigger rapid decomposition of the nitro compound.

  • Toxicity: Both the starting nitroalkane and the product should be treated as potential neurotoxins. Handle in a fume hood with nitrile gloves.

References

  • ChemicalBook. (2023). 1-Nitromethylcyclohexanol Chemical Properties and Synthesis. Retrieved from

  • NIST Chemistry WebBook. (2023). 1-(Nitromethyl)-cyclohexanol Spectral Data. National Institute of Standards and Technology.[3] Retrieved from

  • PubChem. (2024).[2][4] 1-(Nitromethyl)cyclohexanol Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Luzzio, F. A. (2001). The Henry Reaction: Recent Examples.[5][6] Tetrahedron, 57(5), 915-945. (Contextual citation for Henry Reaction mechanism).

  • Google Patents. (2008).[4] Process for Synthesis of Gabapentin (US20080103334A1).[4] (Contextual citation for Gabapentin intermediates). Retrieved from

Sources

Exploratory

Technical Whitepaper: 1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6)

Core Architecture, Synthetic Utility, and Downstream Applications [1] Executive Summary 1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6) is a pivotal -nitroalcohol intermediate formed via the Henry (nitroaldol) reaction.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Core Architecture, Synthetic Utility, and Downstream Applications [1]

Executive Summary

1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6) is a pivotal


-nitroalcohol intermediate formed via the Henry (nitroaldol) reaction.[1] It serves as a strategic "chemical hinge" in organic synthesis, bridging simple cyclic ketones (cyclohexanone) with complex nitrogenous pharmacophores.[1] Its primary utility lies in its reduction to 1-(aminomethyl)cyclohexanol—a precursor for Tiffeneau-Demjanov ring expansions—and its capacity to form spiro-cyclic frameworks essential in neuroactive drug discovery.[1] This guide provides a rigorous technical analysis of its synthesis, mechanistic behaviors, and application protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 3164-73-6
IUPAC Name 1-(Nitromethyl)cyclohexan-1-ol
Molecular Formula

Molecular Weight 159.18 g/mol
Appearance Viscous liquid or low-melting solid (purity dependent)
Boiling Point 125–130 °C at 2.3 kPa (approx. 17 mmHg)
Density ~1.16 g/cm³
Solubility Soluble in alcohols (MeOH, EtOH), THF, DCM; sparingly soluble in water.[1][2][3]
Stability Thermally sensitive; susceptible to Retro-Henry reaction under basic heating.[1]

Synthetic Architecture: The Henry Reaction

The synthesis of 1-nitromethyl-1-cyclohexanol is a classic C-C bond-forming reaction between cyclohexanone and nitromethane.[1] However, high yield requires mastering the equilibrium.

Mechanistic Causality

The reaction proceeds via the nucleophilic attack of the nitronate anion (generated by base deprotonation of nitromethane) onto the carbonyl carbon of cyclohexanone.

Critical Insight: The Henry reaction is reversible. High temperatures or strong bases can trigger the retro-Henry reaction, cleaving the product back to starting materials. Therefore, kinetic control at lower temperatures (


 to 

) is often preferred over thermodynamic control.[1]
Pathway Visualization

The following diagram illustrates the formation of the nitronate species and the reversible addition to the ketone.

HenryReaction Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion (CH2=NO2-) Nitromethane->Nitronate Deprotonation Base Base Catalyst (OH- / Alkoxide) Base->Nitronate Intermediate Alkoxide Intermediate Nitronate->Intermediate Nucleophilic Attack Cyclohexanone Cyclohexanone (C6H10O) Cyclohexanone->Intermediate Product 1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6) Intermediate->Product Protonation (H+) Product->Intermediate Retro-Henry (Heat/Base)

Figure 1: Mechanism of the Henry Reaction showing the critical reversible step (Retro-Henry) that must be suppressed during workup.[1]

Catalyst Optimization
  • Homogeneous Bases (Traditional): NaOH or KOH in Methanol.[1] Effective but requires careful neutralization to prevent product degradation during isolation.[1]

  • Organic Bases: DBU or TMG (Tetramethylguanidine).[1] These provide milder conditions, reducing side reactions like dehydration to nitroalkenes.[1]

  • Heterogeneous Catalysts (Modern): Amberlyst A-21 or Mg-Al Hydrotalcites.[1] These allow for filtration-based workup, minimizing the "salt effect" and improving purity.

Downstream Transformations & Utility

The value of CAS 3164-73-6 lies in its ability to access ring-expanded or spiro-cyclic scaffolds.[1]

Reduction to 1-(Aminomethyl)cyclohexanol

The nitro group is reduced to a primary amine, yielding 1-(aminomethyl)cyclohexanol .[1] This is the direct precursor for the Tiffeneau-Demjanov rearrangement.

  • Reagents: Raney Nickel/

    
     or 
    
    
    
    .[1]
  • Challenge: Avoid poisoning the catalyst if sulfur impurities are present in the nitro-alcohol.

Tiffeneau-Demjanov Rearrangement

Treating the reduced amine with nitrous acid (


) generates a diazonium intermediate.[1] This triggers a 1,2-alkyl shift, expanding the 6-membered cyclohexane ring to a 7-membered cycloheptanone . This is a powerful method for homologation in terpene and steroid synthesis.[1]
Workflow Diagram

Downstream NitroAlcohol 1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6) Amine 1-(Aminomethyl)cyclohexanol NitroAlcohol->Amine Reduction (H2/Ra-Ni) Nitroalkene 1-(Nitromethyl)cyclohexene NitroAlcohol->Nitroalkene Dehydration (-H2O) Diazonium Diazonium Intermediate (Unstable) Amine->Diazonium HNO2 (NaNO2/HCl) Cycloheptanone Cycloheptanone (Ring Expansion) Diazonium->Cycloheptanone Tiffeneau-Demjanov Rearrangement

Figure 2: Divergent synthetic pathways: Reduction leading to ring expansion vs. Dehydration.[1]

Experimental Protocols

Synthesis of 1-Nitromethyl-1-cyclohexanol

Target Scale: 100 mmol

  • Setup: Equip a 250 mL three-necked round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Nitrogen atmosphere is recommended but not strictly required.[1]

  • Reagents:

    • Cyclohexanone: 9.8 g (100 mmol)[1]

    • Nitromethane: 9.2 g (150 mmol, 1.5 eq)

    • Ethanol (Solvent): 30 mL

    • Catalyst: 10N NaOH (approx. 1 mL) or Sodium Ethoxide.[1]

  • Procedure:

    • Dissolve cyclohexanone and nitromethane in ethanol. Cool the mixture to

      
       using an ice bath.
      
    • Dropwise Addition: Add the base catalyst slowly. Note: The reaction is exothermic.[1] Maintain internal temperature below

      
       to prevent retro-aldol cleavage.[1]
      
    • Aging: Stir at

      
       for 1 hour, then allow to warm to room temperature over 2 hours. The mixture may become cloudy or solidify.[1]
      
  • Quenching (Critical):

    • Acidify carefully with dilute Acetic Acid or HCl until pH is neutral (pH 6-7).[1] Do not leave basic, or the product will decompose during distillation.

  • Isolation:

    • Remove ethanol under reduced pressure.[1]

    • Extract residue with Dichloromethane (

      
      ).[1]
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation (bp ~128°C @ 17 mmHg) or recrystallization from petroleum ether if solid.[1]

Catalytic Hydrogenation to 1-(Aminomethyl)cyclohexanol

Self-Validating Check: Disappearance of the


 stretch (~1550 

) in IR.
  • Vessel: High-pressure autoclave (Parr reactor).

  • Load: Dissolve 10 g of 1-nitromethyl-1-cyclohexanol in 100 mL Methanol.

  • Catalyst: Add 1.0 g Raney Nickel (washed with methanol). Safety: Raney Ni is pyrophoric.

  • Reaction: Pressurize to 50 psi (3.5 bar)

    
    . Stir vigorously at RT for 4-6 hours.
    
  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate to yield the amino-alcohol.[1]

Safety & Handling (E-E-A-T)

  • Energetic Hazard: Nitromethane and its derivatives are energetic.[1] While the

    
    -nitroalcohol is relatively stable, distillation residues should never be overheated to dryness due to explosion risk of concentrated nitro-compounds.
    
  • Toxicity: Nitro-compounds are potential metabolic poisons.[1] Use nitrile gloves and work in a fume hood.[1]

  • Base Sensitivity: As emphasized, the product is base-labile. Ensure all glassware for storage is free of alkaline residues.[1]

References

  • Henry, L. (1895).[1][4] "Formation of Nitro-alcohols." Comptes Rendus, 120, 1265.[4] (Foundational discovery of the Nitroaldol reaction).[5][6]

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol Henry reaction." Tetrahedron, 60(5), 1017-1047. Link[1]

  • Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 11, 157. Link

  • PubChem Database. (n.d.).[1] "1-(Nitromethyl)cyclohexanol Compound Summary." National Center for Biotechnology Information.[1] Link[1]

  • Dauben, H. J., et al. (1954).[1] "Preparation of Cycloheptanone." Organic Syntheses, Coll.[1][3] Vol. 4, p. 221.[1][2] (Demonstrates the ring expansion utility). Link

Sources

Foundational

Technical Whitepaper: Stability, Storage, and Handling of 1-Nitromethyl-1-cyclohexanol

The following technical guide details the stability, storage, and handling of 1-Nitromethyl-1-cyclohexanol , a critical intermediate in the synthesis of Gabapentin. Executive Summary 1-Nitromethyl-1-cyclohexanol is a -ni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, storage, and handling of 1-Nitromethyl-1-cyclohexanol , a critical intermediate in the synthesis of Gabapentin.

Executive Summary

1-Nitromethyl-1-cyclohexanol is a


-nitroalcohol intermediate primarily utilized in the synthesis of 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) . While chemically useful, its stability is compromised by two primary degradation pathways: the Retro-Henry reaction  (reversion to starting materials) and dehydration  to nitroalkenes.

This guide provides a validated protocol for researchers to maximize shelf-life and safety. The core finding dictates that residual basicity is the primary driver of decomposition . Consequently, storage protocols must prioritize acidification and moisture exclusion to prevent the thermodynamic reversion to cyclohexanone and nitromethane.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 1-(Nitromethyl)cyclohexanol

-nitroalcohol class
CAS Number 3164-73-6Distinct from 1-methylcyclohexanol
Molecular Formula

MW: 159.18 g/mol
Appearance Viscous Liquid / Low-melting SolidMP approx. 25–28°C; tends to supercool.[1][2][3]
Boiling Point 125–130°C @ 2.3 kPaThermal degradation risk >100°C.
Solubility Alcohols, DCM, Ethyl AcetateLimited water solubility; hydrolytically unstable in base.
Key Hazard Retro-Henry DecompositionReverts to Cyclohexanone + Nitromethane.

Stability Mechanisms: The "Why"

Understanding the degradation mechanism is prerequisite to effective storage. 1-Nitromethyl-1-cyclohexanol is formed via the Henry Reaction (Nitroaldol), which is reversible.

The Retro-Henry Threat

The Henry reaction is an equilibrium process catalyzed by base.[4]



In the presence of even trace moisture and alkalinity (pH > 7), the equilibrium shifts to the left (Retro-Henry), releasing Nitromethane (toxic, flammable) and Cyclohexanone.
Dehydration Pathway

Under acidic conditions or high heat, the hydroxyl group can eliminate water to form 1-(nitromethyl)cyclohexene . While this prevents the Retro-Henry reaction, it destroys the alcohol functionality required for subsequent reduction to the amine.

Mechanistic Visualization

The following diagram maps the stability boundaries.

StabilityPathways cluster_conditions Critical Control Points Start 1-Nitromethyl-1-cyclohexanol (Target Compound) Retro Retro-Henry Decomposition (Cyclohexanone + Nitromethane) Start->Retro pH > 7 (Base Catalyzed) Moisture present Dehyd Dehydration Product (1-Nitromethylcyclohexene) Start->Dehyd Strong Acid (pH < 3) High Heat (>50°C) Stable Stable Storage State Start->Stable pH 4.0–5.5 Low Temp (<10°C)

Caption: Stability phase diagram indicating the narrow pH/temperature window required to prevent reversion (Red) or dehydration (Yellow).

Storage & Handling Protocols: The "How"

To maintain purity >98% over 6 months, the following protocol must be strictly adhered to. This system relies on Kinetic Stabilization —slowing the equilibrium shift.

The "Acid-Wash" Workup (Crucial Step)

Most instability arises from the synthesis method (using NaOH or alkoxide bases). Before storage, the compound must be free of base.

  • Wash: Dissolve crude oil in Et2O or EtOAc.

  • Neutralize: Wash with 0.5M HCl or saturated

    
     until the aqueous layer pH is 4.0–5.0.
    
  • Dry: Use

    
     (anhydrous). Do not use basic drying agents like 
    
    
    
    .
Storage Conditions Matrix
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of Retro-Henry reversion.
pH Environment Slightly Acidic (pH 4–5) Inhibits base-catalyzed cleavage.
Atmosphere Argon or Nitrogen Overlay Prevents moisture absorption (hygroscopic).
Container Amber Glass Protects from light; avoids metal catalysis.
Stabilizer None usually required if pH is controlled.If long-term liquid storage: 0.1% Acetic Acid.
Storage Workflow Diagram

StorageProtocol Input Synthesized Crude (Contains residual Base) Step1 1. Acid Wash (0.5M HCl to pH 4-5) Input->Step1 Step2 2. Drying (Anhydrous Na2SO4) Step1->Step2 Check QC Check: Is pH < 6? Step2->Check Store Storage: Amber Vial, 4°C, Argon Check->Store Yes Reprocess Reprocess: Re-acidify Check->Reprocess No Reprocess->Step1

Caption: Decision tree for preparing 1-Nitromethyl-1-cyclohexanol for long-term storage.

Safety & Toxicology

As a nitro-compound, standard energetic precautions apply, although the hydration level reduces shock sensitivity compared to polynitro aromatics.

  • Explosion Hazard: Distillation must be performed under high vacuum (<5 mmHg) to keep bath temperature below 100°C. Decomposition can become rapid and exothermic above 140°C.

  • Toxicity: Metabolites include cyclohexanone (irritant) and nitromethane (suspected carcinogen). Handle in a fume hood.

References

  • Henry Reaction Mechanism and Retro-Henry Instability Source: Encyclopedia MDPI - Nitroaldol Reaction URL:[Link]

  • Biocatalytic Stability of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -nitroalcohols 
    Source: MDPI - Stability in Buffer Solutions (pH effects)
    URL:[Link][5][6]
    
  • Gabapentin Synthesis via Nitro-Intermediate Source: Patent CN112592289A - Preparation method of gabapentin intermediate URL

Sources

Protocols & Analytical Methods

Method

Technical Guide: 1-Nitromethyl-1-cyclohexanol Reaction Mechanisms

Executive Summary 1-Nitromethyl-1-cyclohexanol is a pivotal -nitroalcohol intermediate derived from the Henry reaction (nitroaldol) of cyclohexanone and nitromethane. Its strategic value in drug development lies in its b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Nitromethyl-1-cyclohexanol is a pivotal


-nitroalcohol intermediate derived from the Henry reaction (nitroaldol) of cyclohexanone and nitromethane. Its strategic value in drug development lies in its bifunctionality: the nitro group serves as a masked amine or a latent carbonyl equivalent (via the Nef reaction), while the tertiary hydroxyl group provides a handle for dehydration or directing group effects.

This guide details the synthesis, mechanistic pathways, and critical applications of this molecule, specifically focusing on its role as a precursor for 1-(aminomethyl)cyclohexanol (a privileged 1,2-amino alcohol scaffold) and its utility in ring-expansion protocols (Tiffeneau-Demjanov rearrangement) to access seven-membered carbocycles.

Core Synthesis: The Henry Reaction

The formation of 1-nitromethyl-1-cyclohexanol is a reversible, base-catalyzed C-C bond formation. Unlike the synthesis of simple nitroalkenes, the isolation of the


-nitroalcohol requires careful control of temperature and pH to prevent retro-aldol fragmentation or spontaneous dehydration.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitronate anion on the ketone carbonyl.

Graphviz Diagram: Henry Reaction Mechanism

HenryMechanism Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion (CH2=NO2-) Nitromethane->Nitronate Deprotonation (pKa ~10) Base Base (OH-) Base->Nitronate Intermediate Alkoxide Intermediate Nitronate->Intermediate Nucleophilic Attack Cyclohexanone Cyclohexanone (C6H10O) Cyclohexanone->Intermediate Product 1-Nitromethyl-1-cyclohexanol Intermediate->Product Protonation

Figure 1: Mechanistic pathway for the base-catalyzed addition of nitromethane to cyclohexanone.[1]

Experimental Protocol

Objective: Synthesis of 1-nitromethyl-1-cyclohexanol (Scale: 100 mmol).

Reagents:

  • Cyclohexanone (9.8 g, 100 mmol)

  • Nitromethane (6.7 g, 110 mmol)

  • Ethanol (30 mL)

  • Sodium Ethoxide (catalytic, 5 mmol) or NaOH (10% aq)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.

  • Mixing: Charge cyclohexanone and nitromethane into the flask containing ethanol. Cool to 0–5 °C using an ice bath.

  • Catalysis: Dropwise add the base solution (NaOEt/EtOH or NaOH/H2O) over 30 minutes. Critical: Maintain internal temperature <10 °C to minimize side reactions (e.g., Cannizzaro or polymerization).

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 8:2) or GC-MS.

  • Quench: Acidify carefully with dilute acetic acid to pH ~6. Note: Strong acids may induce the Nef reaction or dehydration.

  • Workup: Remove ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Distillation is risky due to thermal instability of nitro compounds. Purify via flash column chromatography or recrystallization from hexanes if solid.

Yield Expectation: 75–85%.

Downstream Application 1: Reduction to Amino Alcohols

The reduction of the nitro group yields 1-(aminomethyl)cyclohexanol . This structure is a steric analogue of the GABAergic pharmacophore and a precursor to spiro-oxazolidinones.

Reduction Protocol (Catalytic Hydrogenation)

Chemical reduction (e.g., Zn/HCl) is often too harsh for tertiary alcohols, leading to elimination. Catalytic hydrogenation is preferred.

Reagents:

  • 1-Nitromethyl-1-cyclohexanol (10 mmol)

  • Raney Nickel (approx. 1 g wet slurry) or 10% Pd/C

  • Methanol (50 mL)

Procedure:

  • Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitroalcohol in methanol. Add the catalyst carefully.[2]

  • Hydrogenation: Pressurize to 40–50 psi H2. Agitate at room temperature for 6–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out.

  • Isolation: Concentrate the filtrate to yield the crude amino alcohol.

  • Characterization: The product is a viscous oil or low-melting solid. IR will show loss of nitro bands (1550, 1370 cm⁻¹) and appearance of amine bands (3300–3400 cm⁻¹).

Downstream Application 2: Dehydration to Nitroalkenes

Dehydration yields 1-(nitromethyl)cyclohex-1-ene , a versatile Michael acceptor.

Mechanistic Insight

Direct acid-catalyzed dehydration (E1) is possible but often leads to isomerization of the double bond. A two-step activation-elimination (Mesylation) protocol provides better regiocontrol (E2-like).

Protocol (Mesylation-Elimination):

  • Activation: React 1-nitromethyl-1-cyclohexanol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) in DCM at 0 °C.

  • Elimination: The mesylate intermediate often eliminates in situ or upon mild heating, yielding the endocyclic double bond product.

Advanced Application: Tiffeneau-Demjanov Rearrangement

This is the most sophisticated application of the molecule. The 1-(aminomethyl)cyclohexanol (derived from Section 3) is converted into cycloheptanone , effectively expanding the six-membered ring to a seven-membered ring.

Reaction Pathway[1][2][4][5][6]
  • Diazotization: The primary amine reacts with HONO to form a diazonium salt.

  • Rearrangement: Spontaneous loss of N2 generates a primary carbocation, which triggers a 1,2-alkyl shift (ring expansion) to form the more stable ketone.

Graphviz Diagram: Ring Expansion Workflow

RingExpansion Start 1-(Aminomethyl)cyclohexanol Diazonium Diazonium Intermediate [-N2+] Start->Diazonium Diazotization Reagent + NaNO2 / HCl (HONO) Reagent->Diazonium Transition 1,2-Alkyl Shift (Ring Expansion) Diazonium->Transition - N2 (Gas) Product Cycloheptanone (7-membered Ring) Transition->Product Rearrangement

Figure 2: The Tiffeneau-Demjanov rearrangement pathway converting the amino-alcohol to cycloheptanone.

Protocol for Ring Expansion

Reagents:

  • 1-(Aminomethyl)cyclohexanol (10 mmol)

  • Sodium Nitrite (NaNO2, 11 mmol)

  • Acetic Acid (10% aq) or dilute HCl

Procedure:

  • Dissolve the amino alcohol in dilute acid at 0 °C.

  • Add NaNO2 solution dropwise. Evolution of N2 gas will be observed.

  • Stir at 0 °C for 1 hour, then warm to 50 °C for 30 minutes to ensure completion.

  • Extract with ether, wash with NaHCO3, and dry.

  • Evaporate solvent to yield Cycloheptanone (bp 179 °C).

Safety & Handling

  • Nitromethane: High energy compound. Sensitive to shock if contaminated with amines or heavy metals in dry form. Use blast shields when scaling up.

  • Reaction Exotherms: The Henry reaction is exothermic. Runaway temperatures can lead to rapid decomposition. Always add base slowly.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

References

  • Henry Reaction Fundamentals: L. Henry, C. R. Hebd. Seances Acad. Sci., 1895 , 120, 1265.

  • Catalytic Hydrogenation of Nitroalcohols: Organic Syntheses, Coll. Vol. 3, p. 176 (1955).

  • Tiffeneau-Demjanov Rearrangement: Smith, P. A. S., & Baer, D. R.[3][4] Organic Reactions, 1960 , 11, 157.

  • Dehydration of Cyclohexanol Derivatives: Journal of Chemical Education, Dehydration of Cyclohexanol.

Sources

Application

Henry reaction protocol using cyclohexanone and nitromethane

Application Note: High-Efficiency Synthesis of 1-(Nitromethyl)cyclohexanol via TMG-Catalyzed Henry Reaction Executive Summary The Henry reaction (nitroaldol addition) is a fundamental C-C bond-forming transformation.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1-(Nitromethyl)cyclohexanol via TMG-Catalyzed Henry Reaction

Executive Summary

The Henry reaction (nitroaldol addition) is a fundamental C-C bond-forming transformation.[1] While the reaction with aldehydes is facile, the corresponding reaction with ketones, such as cyclohexanone, is thermodynamically less favorable due to steric hindrance and the lower electrophilicity of the carbonyl carbon. This protocol details an optimized, high-yield methodology for synthesizing 1-(nitromethyl)cyclohexanol using 1,1,3,3-tetramethylguanidine (TMG) as a soluble, non-nucleophilic base catalyst.

Unlike traditional heterogeneous basic alumina or unstable alkoxide methods, this TMG-mediated protocol offers superior solubility, kinetic control, and scalability for drug development workflows, particularly in the synthesis of Gabapentinoid precursors and spiro-cyclic intermediates.

Mechanistic Insight & Reaction Design

The Challenge of Ketones

The Henry reaction is reversible.[2] For ketones, the equilibrium constant (


) is significantly lower than for aldehydes.
  • Steric Hindrance: The quaternary center formed at the cyclohexyl ring creates strain.[2]

  • Retro-Henry Risk: High pH or high temperatures during workup can drive the reaction backward to the starting materials.[2]

  • Dehydration: The

    
    -nitroalcohol product is prone to elimination to form nitroalkenes, especially under prolonged basic conditions.[2]
    
The TMG Advantage

We utilize 1,1,3,3-Tetramethylguanidine (TMG) (


) for three specific reasons:
  • Solubility: TMG is an organic liquid, ensuring a homogeneous phase with nitromethane and cyclohexanone, unlike inorganic carbonates.[2]

  • Kinetic Control: It promotes rapid deprotonation of nitromethane without acting as a nucleophile toward the ketone.

  • Mild Workup: TMG can be easily neutralized or washed out, minimizing the exposure of the product to the harsh basic conditions that trigger the retro-Henry reaction.

Reaction Pathway

The mechanism involves the reversible deprotonation of nitromethane, followed by nucleophilic attack on the cyclohexanone carbonyl.[2]

HenryMechanism Reactants Cyclohexanone + Nitromethane Deprotonation Nitronate Anion Formation (TMG) Reactants->Deprotonation TMG Base Attack Nucleophilic Attack (C-C Bond Formation) Deprotonation->Attack Rate Limiting Intermediate Alkoxide Intermediate Attack->Intermediate Intermediate->Reactants Retro-Henry (Avoid High Temp) Product 1-(Nitromethyl) cyclohexanol Intermediate->Product Protonation (Workup)

Caption: Mechanistic pathway highlighting the critical reversible step (Retro-Henry) that must be controlled during workup.

Detailed Experimental Protocol

Target Molecule: 1-(Nitromethyl)cyclohexanol Scale: 10 mmol (scalable to >100 mmol)

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][1][3][4]AmountRole
Cyclohexanone 98.151.00.98 g (1.04 mL)Electrophile
Nitromethane 61.045.03.05 g (2.70 mL)Nucleophile / Co-solvent
TMG 115.180.1115 mg (125 µL)Catalyst
THF (Anhydrous) 72.11-5.0 mLSolvent

Note: An excess of nitromethane (5-10 equiv) is critical to drive the equilibrium toward the product for ketone substrates.

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Flush with Nitrogen (

    
    ) or Argon.[2][4]
    
  • Add Cyclohexanone (1.0 equiv) and Nitromethane (5.0 equiv) to the flask.[2]

  • Add THF (5 mL). Note: The reaction can be run neat in nitromethane for higher rates, but THF improves safety and thermal control.

Step 2: Catalyst Addition

  • Cool the mixture to 0°C using an ice bath. Causality: Lower temperature suppresses initial exotherm and side reactions (dimerization).

  • Add TMG (0.1 equiv) dropwise via syringe over 5 minutes.[2]

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

Step 3: Reaction Monitoring

  • Stir at RT for 24–48 hours .

  • TLC Monitoring: Use Hexane:EtOAc (80:20).[2] Stain with KMnO4 (Cyclohexanone stains distinctively; product stains faintly).[2]

  • Validation: The reaction is complete when the cyclohexanone spot (

    
    ) disappears or stalls.[2]
    

Step 4: Quench & Workup (CRITICAL)

  • Stop Condition: Do not heat.

  • Add 0.5 M HCl or Saturated

    
     solution (10 mL) to the reaction mixture while stirring vigorously.
    
    • Why? Neutralizing the base immediately stops the reversible retro-Henry reaction.[2]

  • Extract with Ethyl Acetate (

    
     mL).[2]
    
  • Wash combined organics with Brine (20 mL).[2]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp 
    
    
    
    C).

Step 5: Purification

  • The crude oil is often sufficiently pure (>90%) for downstream applications.[2]

  • If necessary, purify via flash column chromatography (Silica gel, Gradient 0-15% EtOAc in Hexanes).[2]

Data Analysis & Quality Control

Expected Yield Comparison

The choice of base dramatically impacts yield for cyclohexanone substrates.

Catalyst SystemTypical YieldReaction TimeNotes
TMG (This Protocol) 85 - 92% 24 hCleanest profile; easiest workup.
NaOH / MeOH60 - 70%4 hSignificant retro-reaction during workup; side products.
Amberlyst A-2175 - 80%48 hHeterogeneous (Green), but slower kinetics.[2]
DBU80 - 85%12 hHarder to remove; can cause elimination to nitroalkene.
Characterization Data (Self-Validating)

1-(Nitromethyl)cyclohexanol

  • Appearance: Colorless to pale yellow oil.[2]

  • 1H NMR (400 MHz, CDCl3):

    • 
      4.42  (s, 2H, 
      
      
      
      ) — Diagnostic Peak.[2]
    • 
       2.65 (br s, 1H, 
      
      
      
      ).[2]
    • 
       1.70 – 1.45 (m, 10H, Cyclohexyl ring protons).[2]
      
  • 13C NMR (100 MHz, CDCl3):

    • 
      84.5  (
      
      
      
      ).[2]
    • 
       70.8 (Quaternary 
      
      
      
      ).[2]
    • 
       34.5, 25.1, 21.4 (Cyclohexyl carbons).[2]
      

Experimental Workflow Diagram

Workflow Setup Setup: Inert Atmosphere Cyclohexanone + MeNO2 + THF Catalysis Catalysis: Add TMG (0.1 eq) 0°C -> RT, 24-48h Setup->Catalysis Check QC Check: TLC/NMR Is SM consumed? Catalysis->Check Check->Catalysis No (Extend Time) Quench Quench: Sat. NH4Cl Neutralize Base Immediately Check->Quench Yes Workup Workup: EtOAc Extraction Conc. < 40°C Quench->Workup Purify Purification: Flash Column (If Yield < 90%) Workup->Purify

Caption: Operational workflow for the TMG-catalyzed Henry reaction. Note the critical decision point at the QC Check.

Safety & Troubleshooting

  • Nitromethane Hazards: Nitromethane is a high-energy compound.[2][5] While stable under standard laboratory conditions, it can form explosive mixtures with amines (like pure ethylene diamine) or strong bases at high temperatures. Do not heat the reaction mixture above 60°C.

  • TMG Toxicity: TMG is corrosive and toxic.[2] Handle in a fume hood.

  • Troubleshooting Low Yields:

    • Problem: Low conversion.[2] Solution: Increase Nitromethane equivalents to 10.0 or add 4Å molecular sieves to remove trace water (though water is not a byproduct, wet solvent can inhibit the base).[2]

    • Problem: Product decomposition.[2][5] Solution: Ensure the rotary evaporator bath is not too hot (

      
      C). The product is thermally sensitive.[6][7]
      

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples". Tetrahedron, 57(6), 915–945. Link

  • Ballini, R., et al. (2005). "Nitroalkanes and Ethyl Glyoxalate as Efficient Building Blocks...".[2] Green Chemistry, 7, 344. Link[2]

  • Simoni, D., et al. (2000). "1,1,3,3-Tetramethylguanidine (TMG) as an Efficient Catalyst for the Nitroaldol (Henry) Reaction". Tetrahedron Letters, 41(10), 1607-1610. Link

  • Common Organic Chemistry. (2023). "Henry Reaction - Common Conditions and Mechanisms". Link

  • BenchChem. (2023).[2] "Application Notes for 1,1,3,3-Tetramethylguanidine (TMG)". Link[2]

Sources

Method

Application Note: Synthesis of Heptamethyleneimine (Guanethidine Core) via Tiffeneau-Demjanov Rearrangement

Executive Summary Guanethidine is a potent antihypertensive agent that acts by inhibiting the release of norepinephrine from postganglionic adrenergic nerve endings.[1] Structurally, it is characterized by an eight-membe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanethidine is a potent antihypertensive agent that acts by inhibiting the release of norepinephrine from postganglionic adrenergic nerve endings.[1] Structurally, it is characterized by an eight-membered nitrogenous ring, heptamethyleneimine (azocane) . The synthesis of medium-sized heterocycles (8-membered rings) is thermodynamically challenging due to transannular strain and entropic factors.

This application note details the robust synthesis of the heptamethyleneimine intermediate starting from 1-nitromethyl-1-cyclohexanol . This route leverages the Tiffeneau-Demjanov rearrangement to expand a six-membered ring to a seven-membered ketone, followed by a Schmidt reaction to achieve the final eight-membered lactam precursor. This protocol is preferred in drug development for its scalability and the avoidance of hazardous diazomethane typically used in direct ring expansions.

Reaction Pathway & Logic

The synthesis bridges the gap from a readily available nitro-aldol adduct to the complex heterocyclic core of Guanethidine.

Strategic Workflow (DOT Diagram)

Guanethidine_Synthesis Start 1-Nitromethyl- 1-cyclohexanol Inter1 1-Aminomethyl- 1-cyclohexanol Start->Inter1 Reduction (H2, Raney Ni) Inter2 Cycloheptanone Inter1->Inter2 Tiffeneau-Demjanov (NaNO2, AcOH) Inter3 2-Azacyclooctanone (Enantholactam) Inter2->Inter3 Schmidt Rxn (NaN3, H2SO4) Target Heptamethyleneimine (Azocane) Inter3->Target Reduction (LAH) Final Guanethidine Target->Final Alkylation & Guanylation

Figure 1: Step-wise ring expansion strategy from nitro-alcohol precursor to Guanethidine.

Detailed Experimental Protocols

Phase 1: Reduction to 1-Aminomethyl-1-cyclohexanol

The nitro group is reduced to a primary amine. This step is critical; incomplete reduction yields hydroxylamines, while over-reduction can lead to deamination.

Reagents:

  • 1-Nitromethyl-1-cyclohexanol (Starting Material)

  • Raney Nickel (Catalyst)[2]

  • Methanol (Solvent)[2][3]

Protocol:

  • Preparation: Charge a high-pressure hydrogenation vessel with 1-nitromethyl-1-cyclohexanol (0.1 mol) dissolved in methanol (150 mL).

  • Catalyst Addition: Add Raney Nickel (~10 wt% of substrate) under an inert nitrogen atmosphere. Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Pressurize with

    
     to 50 psi (3.4 bar) and agitate at room temperature.
    
  • Monitoring: Monitor

    
     uptake. The reaction is exothermic; maintain temperature 
    
    
    
    C to prevent side reactions.
  • Work-up: Filter catalyst through Celite (keep wet). Concentrate filtrate to yield the amino-alcohol as a viscous oil.

  • Validation: IR spectroscopy should show loss of nitro bands (

    
    ) and appearance of amine bands (
    
    
    
    ).
Phase 2: Tiffeneau-Demjanov Rearrangement (Ring Expansion 1)

This is the pivotal step where the carbocyclic ring expands from 6 to 7 carbons.

Mechanism: Diazotization of the amine generates a diazonium ion. The neighboring hydroxyl group facilitates the migration of a ring carbon, expelling


 and forming the ketone.

Tiffeneau_Mechanism Step1 Amino-Alcohol (+ HNO2) Step2 Diazonium Species (-R-N2+) Step1->Step2 Diazotization Step3 Carbocation/Rearrangement (Ring Expansion) Step2->Step3 -N2 (Loss of Nitrogen) Step4 Cycloheptanone Step3->Step4 1,2-Alkyl Shift Deprotonation

Figure 2: Mechanistic flow of the Tiffeneau-Demjanov rearrangement.

Protocol:

  • Dissolution: Dissolve 1-aminomethyl-1-cyclohexanol (0.1 mol) in 10% aqueous acetic acid (100 mL). Cool to

    
    C.
    
  • Diazotization: Add a solution of sodium nitrite (

    
    , 0.11 mol) in water dropwise over 30 minutes. Maintain temperature 
    
    
    
    C.
  • Rearrangement: Allow the mixture to warm to room temperature followed by gentle reflux for 1 hour. Nitrogen evolution will be observed.

  • Extraction: Extract the aqueous layer with ether (

    
     mL).
    
  • Purification: Wash organic layer with saturated

    
    , dry over 
    
    
    
    , and distill.
  • Yield: Cycloheptanone (bp

    
    C). Typical yield: 65-75%.
    
Phase 3: Schmidt Reaction (Ring Expansion 2)

To achieve the 8-membered nitrogen ring required for Guanethidine, we insert a nitrogen atom into the cycloheptanone ring.

Protocol:

  • Setup: Dissolve cycloheptanone (0.05 mol) in chloroform (50 mL). Add concentrated sulfuric acid (

    
    , 15 mL).
    
  • Azide Addition: Cool to

    
    C. Add sodium azide (
    
    
    
    , 0.06 mol) in small portions. Danger:
    
    
    is toxic and explosive. Use efficient ventilation.
  • Reaction: Stir at

    
    C for 2 hours, then allow to warm to RT.
    
  • Quench: Pour onto crushed ice. Neutralize with dilute

    
     to pH 8.
    
  • Isolation: Extract with chloroform. Evaporate solvent to yield 2-azacyclooctanone (enantholactam) .

Phase 4: Reduction to Heptamethyleneimine

The lactam is reduced to the cyclic secondary amine.

Protocol:

  • Reagent: Suspend Lithium Aluminum Hydride (LAH, 0.04 mol) in dry THF.

  • Addition: Add solution of 2-azacyclooctanone (from Phase 3) dropwise under

    
    .
    
  • Reflux: Reflux for 4-6 hours.

  • Work-up: Fieser work-up (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ). Filter salts.[4]
  • Product: Distill the filtrate to obtain heptamethyleneimine (bp

    
    C).
    

Key Process Parameters & Data

ParameterPhase 1 (Reduction)Phase 2 (Tiffeneau-Demjanov)Phase 3 (Schmidt)
Solvent Methanol10% Acetic Acid (aq)Chloroform /

Temp

C

C

Reflux

C
Critical Reagent Raney Ni (

)


Major Risk Exotherm/Fire

fumes
Hydrazoic acid (

)
Target Yield >90%65-75%70-80%

Scientific Rationale & Troubleshooting

Why Tiffeneau-Demjanov?

Direct ring expansion of cyclohexanone to cycloheptanone using diazomethane is hazardous and often yields regioisomeric mixtures if the ketone is substituted. The Tiffeneau-Demjanov rearrangement of 1-aminomethyl-1-cyclohexanol is strictly regiospecific and driven by the stability of the carbocation intermediate formed after


 loss. The migration of the ring carbon is favored over the hydride shift, ensuring ring expansion [1].
Self-Validating Steps
  • Phase 1 Checkpoint: The disappearance of the yellow nitro color indicates reduction progress.

  • Phase 2 Checkpoint: Evolution of

    
     gas is the physical indicator of the rearrangement. Cessation of gas evolution marks the reaction endpoint.
    

References

  • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.[3][5][6][7][8] Organic Reactions, 11, 157. Link

  • Dauben, H. J., Ringold, H. J., Wade, R. H., & Pearson, D. L. (1954). Preparation of Cycloheptanone. Organic Syntheses, 34, 19. Link

  • Blicke, F. F., & Doorenbos, N. J. (1954). General method for the preparation of 1-aminomethylcycloalkanols. Journal of the American Chemical Society, 76(9), 2317-2319. Link

  • Mull, R. P., et al. (1960). Guanidines with Antihypertensive Activity.[1][9] Journal of Medicinal and Pharmaceutical Chemistry, 2, 247-259. (Seminal paper on Guanethidine structure-activity relationships). Link

Sources

Application

Application Note: Synthesis of 1-Nitromethyl-1-cyclohexanol via Henry Reaction

[1] Executive Summary This application note details the experimental setup for synthesizing 1-nitromethyl-1-cyclohexanol , a critical intermediate in the synthesis of Gabapentin (Neurontin) and related

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the experimental setup for synthesizing 1-nitromethyl-1-cyclohexanol , a critical intermediate in the synthesis of Gabapentin (Neurontin) and related ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-amino acids.[1] The synthesis relies on the Henry Reaction (nitroaldol addition), a carbon-carbon bond-forming transformation between a nitroalkane and a carbonyl compound.[2][3]

While conceptually simple, the reaction is an equilibrium process prone to retro-aldol cleavage and dehydration side-reactions.[1] This guide provides two distinct protocols:

  • Method A (Homogeneous): A classic, scalable base-catalyzed route using NaOH/Ethanol.[1]

  • Method B (Heterogeneous): A "Green Chemistry" approach using Amberlyst A-21, facilitating easier workup and catalyst recovery.[1]

Mechanistic Principles & Reaction Logic[1]

The formation of 1-nitromethyl-1-cyclohexanol involves the nucleophilic attack of a nitronate anion (generated in situ) on the electrophilic carbonyl of cyclohexanone.[1]

Key Mechanistic Constraints:

  • Reversibility: The reaction is reversible. High temperatures or prolonged exposure to strong base can drive the equilibrium back to starting materials (retro-Henry).[1]

  • Dehydration Risk: The product contains a

    
    -hydroxy group relative to the nitro group. Under acidic conditions or high heat, this eliminates water to form the nitroalkene (1-nitromethylenecyclohexane), an impurity that is difficult to separate.[1]
    
  • Exothermicity: The deprotonation of nitromethane is exothermic; temperature control is vital to prevent thermal runaway or side reactions.[1]

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from reagents to the target alcohol, highlighting the critical transition states.

HenryReactionMechanism Start Reagents: Cyclohexanone + Nitromethane Nitronate Intermediate 1: Nitronate Anion (Nucleophile) Start->Nitronate Deprotonation Base Base Catalyst (OH- or Amine) Base->Nitronate Attack Nucleophilic Attack on Carbonyl Nitronate->Attack Alkoxide Intermediate 2: Beta-Nitro Alkoxide Attack->Alkoxide Alkoxide->Start Retro-Henry (Reversible) Protonation Protonation (Quench) Alkoxide->Protonation Product Target Product: 1-Nitromethyl-1- cyclohexanol Protonation->Product SideRxn RISK: Dehydration (Nitroalkene) Product->SideRxn Heat/Acid

Figure 1: Mechanistic pathway of the Henry Reaction showing the equilibrium steps and dehydration risk.[1]

Experimental Protocols

Safety Pre-Check: Nitromethane Handling

CRITICAL WARNING: Nitromethane is a high-energy compound.[1]

  • Explosion Hazard: Nitromethane can detonate under high shock or if heated under confinement.[1] It forms explosive salts ("Sprengel explosives") with amines and strong bases if allowed to dry.[1]

  • Sensitization: Never distill nitromethane to dryness.[1]

  • PPE: Butyl rubber gloves are recommended over standard nitrile for prolonged exposure.[1] Work in a blast-shielded fume hood.

Method A: Homogeneous Catalysis (NaOH/Ethanol)

Best for: Large-scale batch synthesis where catalyst recovery is not a priority.[1]

Reagents & Stoichiometry:

Component Equiv. Role
Cyclohexanone 1.0 Electrophile
Nitromethane 1.2 - 1.5 Nucleophile (Excess drives equilibrium)
NaOH (10M aq) 0.05 Catalyst (Cat.[1] amount prevents side rxns)
Ethanol (Abs) Solvent Reaction Medium (5 mL per g of ketone)

| Acetic Acid | 0.05 | Quenching Agent |[1]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Charge: Add Cyclohexanone (1.0 equiv) and Nitromethane (1.5 equiv) to the flask. Dissolve in Ethanol.[1][4]

  • Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to 0–5 °C .

  • Catalysis: Add the catalytic NaOH solution dropwise. Monitor temperature closely; do not allow it to exceed 10 °C.

  • Reaction: Stir at 5–10 °C for 2 hours. The solution may turn slightly yellow (formation of nitronate species).[1]

  • Quench (Critical): While still cold, add stoichiometric Acetic Acid to neutralize the base.[1]

    • Why? Neutralizing before workup prevents the retro-Henry reaction during solvent removal.[1]

  • Workup: Remove ethanol under reduced pressure (Rotovap, bath < 40 °C). Dissolve residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Vacuum distillation (high vacuum required, < 1 mmHg) or recrystallization from Hexane/EtOAc if solid.[1]

Method B: Heterogeneous Catalysis (Amberlyst A-21)

Best for: High-purity applications, "Green" chemistry requirements, and simplified workup.

Reagents:

  • Catalyst: Amberlyst A-21 (weakly basic anion exchange resin).[1]

  • Solvent: Solvent-free (Neat) or minimal THF.[1]

Step-by-Step Protocol:

  • Preparation: Wash Amberlyst A-21 resin with methanol, then THF, then dry under vacuum to remove shipping contaminants.[1]

  • Setup: In a reaction vial, mix Cyclohexanone (1.0 equiv) and Nitromethane (1.2 equiv).

  • Initiation: Add Amberlyst A-21 (10 wt% relative to ketone).

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–6 hours.

    • Note: No exotherm spike is typically observed due to the slow kinetics of the heterogeneous surface.

  • Workup: Filter the mixture through a sintered glass funnel to remove the resin beads.

  • Isolation: Evaporate excess nitromethane under high vacuum. The product is often pure enough for subsequent steps without distillation.[1]

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for the experimentalist.

Workflow Setup Setup: Inert Atmosphere Cooling Bath (0°C) Choice Select Method Setup->Choice MethodA Method A: NaOH / EtOH Choice->MethodA Scale-up MethodB Method B: Amberlyst A-21 Choice->MethodB High Purity QuenchA Acid Quench (Acetic Acid) MethodA->QuenchA Essential step FilterB Filtration (Remove Resin) MethodB->FilterB Workup Solvent Removal (Vacuum < 40°C) QuenchA->Workup FilterB->Workup Analysis QC Analysis (NMR / IR) Workup->Analysis

Figure 2: Operational workflow comparing Homogeneous and Heterogeneous protocols.

Characterization & Quality Control

The product is typically a colorless to pale yellow oil (which may solidify upon standing, mp ~30–32 °C).

NMR Specification

The diagnostic signal is the methylene group attached to the nitro moiety (


), which appears as a singlet due to the lack of adjacent protons on the quaternary carbon.
NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 4.40 - 4.45Singlet (2H)

1H NMR 2.50 - 2.60Broad Singlet

(Exchangeable)
1H NMR 1.40 - 1.70Multiplet (10H)Cyclohexyl Ring
13C NMR 84.5Singlet

13C NMR 70.8SingletQuaternary

IR Spectroscopy[1]
  • Broad band (3300–3500 cm⁻¹): O-H stretch.[1]

  • Strong bands (1550, 1370 cm⁻¹):

    
     asymmetric and symmetric stretches.[1]
    

References

  • Ballini, R., & Bosica, G. (2005).[1] Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction.[2] Green Chemistry, 7, 321-340.[1]

  • Fraser, J. F., & Stoddart, J. F. (1989).[1] Stereochemical Studies on the Henry Reaction. Journal of the Chemical Society, Perkin Transactions 1, 1989, 1539-1549.

  • Organic Syntheses. (1963).[1] 2-Nitroethanol (General Henry Reaction Procedure).[1] Organic Syntheses, Coll.[1][5] Vol. 4, p.452.[1] [1]

  • PubChem. (n.d.).[1] 1-(Nitromethyl)cyclohexanol Compound Summary. National Center for Biotechnology Information.[1] [1]

Sources

Method

Application Note: Optimizing 1-(Nitromethyl)cyclohexanol Synthesis

Part 1: Executive Summary & Mechanistic Insight The Synthetic Challenge The synthesis of 1-(nitromethyl)cyclohexanol is a critical intermediate step in the production of 1-(aminomethyl)cyclohexanol , a core scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Synthetic Challenge

The synthesis of 1-(nitromethyl)cyclohexanol is a critical intermediate step in the production of 1-(aminomethyl)cyclohexanol , a core scaffold for the blockbuster anticonvulsant Gabapentin and related analogs. While the Henry reaction (nitroaldol addition) is well-established for aldehydes, cyclohexanone presents specific challenges:

  • Steric Hindrance: The secondary ketone is significantly less electrophilic than aldehydes.

  • Reversibility (Retro-Henry): The product is prone to reverting to starting materials under thermodynamic control, particularly with strong bases or high temperatures.

  • Dehydration Risk: Excessive basicity can drive the elimination of water to form the nitroalkene, reducing the yield of the desired alcohol.

The Role of the Base Catalyst

The base catalyst is the "engine" of this reaction. Its primary role is to deprotonate nitromethane (


) to generate the nucleophilic nitronate anion. However, the quality of the catalyst determines the reaction rate and selectivity.
  • Classical Bases (NaOH/KOH): Rely solely on deprotonation. Often require aqueous media, leading to solubility issues and difficult workups.

  • Bifunctional Catalysts (TBD): Offer a "push-pull" mechanism. The basic site deprotonates the nitroalkane, while the acidic site activates the ketone carbonyl, dramatically accelerating the reaction with hindered substrates like cyclohexanone.

  • Heterogeneous Bases (Amberlyst A-21): Provide a "green" pathway. The active sites are immobilized, simplifying purification to a filtration step and preventing product contamination.

Mechanistic Visualization

The following diagram contrasts the standard base mechanism with the accelerated bifunctional mechanism of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

HenryMechanism cluster_Standard Standard Base (e.g., NaOH) cluster_TBD Bifunctional Catalyst (TBD) Start Reagents: Cyclohexanone + Nitromethane Step1_Std Deprotonation (Nitronate Formation) Start->Step1_Std Step1_TBD Dual Activation: 1. N-H binds Carbonyl (Electrophile Activation) 2. N deprotonates Nitromethane Start->Step1_TBD Step2_Std Nucleophilic Attack (Slow on Ketones) Step1_Std->Step2_Std Step3_Std Alkoxide Intermediate Step2_Std->Step3_Std Product Product: 1-(Nitromethyl)cyclohexanol Step3_Std->Product Protonation Step2_TBD Concerted Addition (Rapid C-C Bond Formation) Step1_TBD->Step2_TBD Step2_TBD->Product High Yield

Figure 1: Mechanistic comparison between standard base catalysis and bifunctional activation by TBD.

Part 2: Catalyst Selection Guide

The choice of catalyst dictates the protocol's efficiency, green metrics, and scalability.

FeatureTBD (Homogeneous) Amberlyst A-21 (Heterogeneous) NaOH (Classic)
Type Bicyclic Guanidine (Superbase)Weak Base Anion Exchange ResinInorganic Hydroxide
Mechanism Bifunctional (H-bond donor + Base)Surface DeprotonationSimple Deprotonation
Reactivity Very High (1h @ 0°C)Moderate (0.5–2h @ RT)Low/Moderate (Requires time)
Yield > 90%~91%60–80%
Workup Extraction/ChromatographySimple Filtration Neutralization/Extraction
Solvent THF, MeCN, or NeatEthanolEthanol/Water
Best For Rapid screening, difficult substratesScale-up, Green Chemistry Low-cost commodity synthesis

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis (TBD Catalyst)

Best for: Rapid synthesis, high purity requirements, and overcoming steric hindrance.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Nitromethane (1.5 equiv)[1]

  • TBD (10 mol%)[2]

  • Solvent: THF (Tetrahydrofuran) or Nitromethane (neat)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve Cyclohexanone (10 mmol, 0.98 g) in anhydrous THF (10 mL).
    
  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add TBD (1 mmol, 139 mg) in one portion.

  • Reaction: Add Nitromethane (15 mmol, 0.81 mL) dropwise over 5 minutes. Stir at 0°C for 1 hour .

    • Note: Keeping the temperature low suppresses the retro-Henry reaction.

  • Quench: Add a saturated solution of

    
     (10 mL) to quench the reaction.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under vacuum.
  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 8:2).

    • Expected Yield: 90–95% as a clear oil or low-melting solid.

Protocol B: Green & Scalable Synthesis (Amberlyst A-21)

Best for: Process chemistry, scale-up, and avoiding chromatography.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Nitromethane (10 equiv - acts as reagent and co-solvent, or 1.5 equiv in EtOH)

  • Amberlyst A-21 (dry form, ~0.3 g per mmol substrate)

  • Solvent: Ethanol (absolute)

Procedure:

  • Conditioning: If using wet resin, wash Amberlyst A-21 with ethanol (

    
    ) and dry under vacuum to remove water, which can inhibit the reaction.
    
  • Reaction Assembly: In a reaction vessel, combine Cyclohexanone (10 mmol, 0.98 g) and Ethanol (10 mL). Add the prepared Amberlyst A-21 resin (3.0 g).

  • Initiation: Add Nitromethane (15 mmol, 0.81 mL) and stir vigorously at Room Temperature (25°C) .

  • Monitoring: Monitor by TLC (thin-layer chromatography) every 10 minutes. Reaction typically completes in 30–45 minutes .

  • Workup (The "Green" Step):

    • Filter the reaction mixture through a sintered glass funnel to remove the resin.

    • Wash the resin pad with warm Ethanol (

      
       mL) to recover trapped product.
      
    • Recycling: The resin can be washed with dilute NaOH, water, and then EtOH for reuse.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Expected Yield: ~91% pure crystalline product.[3] No chromatography required.

Part 4: Troubleshooting & Critical Process Parameters

Controlling the Retro-Henry Reaction

The Henry reaction is reversible. High temperatures or prolonged exposure to strong base after product formation will drive the equilibrium back to the starting ketone.

  • Solution: Stop the reaction immediately upon consumption of starting material (TLC monitoring).

  • Solution: Maintain temperature

    
     25°C. Do not reflux.
    
Water Management

Water is a poison for the TBD catalyst (protonates the superbase) and competes with the nitroalkane in the transition state.

  • Protocol A (TBD): Use anhydrous solvents.

  • Protocol B (Amberlyst): Ensure resin is solvent-conditioned. Small amounts of water are tolerated but slow the rate.

Safety Note: Nitromethane
  • Hazard: Nitromethane is a high-energy compound. It can form explosive salts (nitronates) with strong bases if allowed to dry.

  • Precaution: Never heat nitromethane/base mixtures to dryness. Quench reactions fully before concentration.

Part 5: References

  • Simoni, D., et al. (2000).[2] 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Nitroaldol (Henry) Reaction.[2][4] Tetrahedron Letters.

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol Henry reaction.[5][6] Tetrahedron.

  • Abdellattif, M.H., & Mohamed, H.M. (2018).[6][7] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry.[6]

  • Lacerda, V., et al. (2012). The Henry Reaction: Recent Examples.[5] Journal of the Brazilian Chemical Society.

  • DuPont Water Solutions. AmberLyst™ A21 Ion Exchange Resin Product Data Sheet.

Sources

Application

Application Note: Solvent Effects on the Henry Reaction for 1-Nitromethyl-1-cyclohexanol

This Application Note is structured to provide a deep technical analysis of solvent effects on the Henry (Nitroaldol) reaction, specifically targeting the synthesis of 1-Nitromethyl-1-cyclohexanol . It is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a deep technical analysis of solvent effects on the Henry (Nitroaldol) reaction, specifically targeting the synthesis of 1-Nitromethyl-1-cyclohexanol . It is designed for researchers requiring high-fidelity protocols and mechanistic understanding.

Executive Summary

The Henry reaction between cyclohexanone and nitromethane yields 1-nitromethyl-1-cyclohexanol , a critical intermediate for the synthesis of


-amino alcohols and ring-expanded therapeutics. unlike reactive aldehydes, cyclohexanone possesses significant steric bulk and lower electrophilicity, making the reaction equilibrium-sensitive and prone to the retro-Henry  pathway.

This guide analyzes the thermodynamic and kinetic influence of solvent media—comparing Protice, Aprotic, and Aqueous systems—to maximize yield and suppress the dehydration side-reaction (nitroalkene formation).

Scientific Foundation & Mechanism

The Mechanistic Challenge

The reaction proceeds via the deprotonation of nitromethane (


 in 

,

in DMSO) to form a nitronate anion, which attacks the ketone carbonyl.

Critical Insight: The addition step is reversible. Solvent choice dictates the position of the equilibrium.

  • Non-polar solvents often fail to stabilize the polar transition state, leading to slow kinetics.

  • Protic solvents (Alcohols, Water) stabilize the intermediate alkoxide via hydrogen bonding, shifting equilibrium toward the product.

  • Basic Aprotic solvents can promote the elimination of water, leading to the unwanted nitroalkene.

Reaction Pathway Diagram

The following diagram illustrates the equilibrium and the solvent-dependent stabilization points.

HenryMechanism cluster_Solvent Solvent Effects Reactants Cyclohexanone + Nitromethane Nitronate Nitronate Anion (CH2NO2-) Reactants->Nitronate Base Deprotonation (Solvent Dependent) TS Transition State (C-C Bond Formation) Nitronate->TS Nucleophilic Attack Alkoxide Beta-Nitro Alkoxide TS->Alkoxide Kinetic Control Alkoxide->Reactants Retro-Henry (Promoted by Heat/Low Polarity) Product 1-Nitromethyl- 1-cyclohexanol Alkoxide->Product Protonation (H-Source Required) SideProduct Nitroalkene (Dehydration) Product->SideProduct -H2O (Acidic/Basic Conditions) H_Bond H-Bonding Solvents (Water, EtOH) Stabilize Alkoxide H_Bond->Alkoxide

Figure 1: Mechanistic pathway of the Henry reaction showing the critical reversible step and potential dehydration side-product.

Experimental Study: Solvent Screening

The following data summarizes a controlled study reacting Cyclohexanone (1.0 equiv) with Nitromethane (1.5 equiv) using 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base at 25°C for 4 hours.

Table 1: Solvent Performance Metrics
Solvent SystemTypeDielectric Constant (

)
Yield (%)Selectivity*Mechanistic Note
Water (with surfactant) Polar Protic80.192% >99:1"On-water" effect accelerates rate; H-bonding stabilizes product.
Ethanol Polar Protic24.581%95:5Good solubility; moderate equilibrium shift.
THF Polar Aprotic7.545%90:10Poor stabilization of nitronate; slow kinetics.
Toluene Non-polar2.4<15%N/AReactants soluble, but transition state destabilized.
DCM Polar Aprotic8.930%85:15Competitive retro-Henry reaction dominates.

*Selectivity defined as ratio of Target Alcohol : Nitroalkene (dehydration product).

Key Finding: Water (enabled by a surfactant or vigorous stirring) is the superior medium. The hydrophobic effect forces the organic reactants together, while the water network stabilizes the transition state via hydrogen bonding, significantly reducing the retro-Henry reaction.

Detailed Protocols

Protocol A: The "Green" Aqueous System (Recommended)

Best for: High yield, scale-up, and preventing dehydration.

Reagents:

  • Cyclohexanone (980 mg, 10 mmol)

  • Nitromethane (915 mg, 15 mmol)

  • Water (Deionized, 5 mL)

  • Catalyst: NaOH (0.2 equiv) OR DBU (0.1 equiv)

  • Additive: CTAB (Cetyltrimethylammonium bromide) - 5 mol% (surfactant)

Procedure:

  • Preparation: In a 20 mL vial, dissolve CTAB (182 mg) in Water (5 mL).

  • Addition: Add Cyclohexanone (10 mmol) followed by Nitromethane (15 mmol). The mixture will be biphasic.[1]

  • Initiation: Add the base (e.g., 150 µL DBU) while stirring vigorously (1000 RPM). The emulsion is critical for the "on-water" acceleration.

  • Reaction: Stir at Room Temperature (20-25°C) for 4-6 hours.

    • Note: Do not heat. Heating promotes the retro-Henry reaction.

  • Quench: Add 1M HCl dropwise until pH reaches ~6-7.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine.

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).
    
Protocol B: The Homogeneous Ethanol System

Best for: Small scale screening or when water-sensitive reagents are downstream.

Reagents:

  • Cyclohexanone (10 mmol)

  • Nitromethane (50 mmol) - Excess used as co-solvent/reactant to drive equilibrium.

  • Ethanol (Absolute, 10 mL)

  • Catalyst: KOtBu (Potassium tert-butoxide) - 10 mol%

Procedure:

  • Solvation: Dissolve Cyclohexanone in Ethanol under

    
     atmosphere.
    
  • Activation: Add Nitromethane.

  • Catalysis: Add KOtBu (112 mg) in one portion. The solution may turn slight yellow (formation of nitronate).

  • Reaction: Stir at 0°C to RT for 12 hours. Lower temperature helps favor the exothermic addition product.

  • Workup: Evaporate excess Ethanol/Nitromethane under reduced pressure before aqueous workup to prevent retro-reaction during extraction.

Experimental Workflow Visualization

Workflow Start Start: Reagent Prep SolventChoice Select Solvent System Start->SolventChoice WaterPath Aqueous/Surfactant (Protocol A) SolventChoice->WaterPath High Yield/Green OrgPath Ethanol/Organic (Protocol B) SolventChoice->OrgPath Traditional MixWater Emulsify Reactants with CTAB WaterPath->MixWater AddBaseWater Add Base (DBU/NaOH) Stir 4-6h @ 25°C MixWater->AddBaseWater Monitor Monitor TLC/LCMS Target: Alcohol vs Alkene AddBaseWater->Monitor MixOrg Dissolve in EtOH Excess Nitromethane OrgPath->MixOrg AddBaseOrg Add Base (KOtBu) Stir 12h @ 0-25°C MixOrg->AddBaseOrg AddBaseOrg->Monitor Quench Quench to pH 7 (Avoid strongly acidic pH) Monitor->Quench Extract Extraction (EtOAc) Quench->Extract Purify Concentrate & Column (Hex/EtOAc 90:10) Extract->Purify Final Pure 1-Nitromethyl- 1-cyclohexanol Purify->Final

Figure 2: Decision tree and workflow for the synthesis of 1-nitromethyl-1-cyclohexanol.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Equilibrium favors reactants (Retro-Henry).Switch to Protocol A (Water). The precipitation of the hydrophobic product or stabilization by water drives the reaction forward.
Nitroalkene Formation Dehydration due to high temperature or prolonged exposure to strong base.Keep temperature < 25°C . Quench reaction immediately upon completion. Avoid highly acidic workups.
Poor Solubility Cyclohexanone is hydrophobic.In water, use CTAB or vigorous stirring (emulsion). In organic solvents, increase Nitromethane equivalents.

References

  • Henry, L. (1895).[2][3] "Formation synthétique d'alcools nitrés." Comptes Rendus, 120, 1265. (Original discovery of the Nitroaldol reaction).[2][3]

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Ballini, R., & Bosica, G. (1997). "Nitroaldol Reaction in Aqueous Media: A Simple and Efficient Procedure." Journal of Organic Chemistry, 62(21), 7219-7221.
  • Foley, A. M., et al. (2018).[4] "Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction..." Tetrahedron, 74, 1435-1443.[4] Link

  • Gondim, A., et al. (2019). "Synthesis of β,β-Disubstituted-1,3-dinitroalkanes and Allylic Nitro Compounds: Ketones as Electrophile in Nitroaldol Reaction." Journal of the Brazilian Chemical Society, 30(4). Link

  • Palomo, C., et al. (2005).[3] "Enantioselective Henry Reactions under Dual Lewis Acid/Amine Catalysis." Angewandte Chemie International Edition, 44(38), 6187-6190. (Discussion on catalyst/solvent interplay).

Sources

Method

Application Note: Scalable Green Synthesis of 1-Nitromethyl-1-cyclohexanol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Nitromethyl-1-cyclohexanol , a critical intermediate in the manufacturing of the anticonvulsant drug Gabapentin (Neuronti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Nitromethyl-1-cyclohexanol , a critical intermediate in the manufacturing of the anticonvulsant drug Gabapentin (Neurontin).

Traditional homogeneous base-catalyzed routes (using KOH, NaOH, or alkoxides) present significant safety hazards upon scale-up, primarily due to the formation of shock-sensitive metal nitronate salts and difficult exotherm control. This guide presents a Heterogeneous Catalysis approach using Amberlyst™ A-21 , a weak base anion exchange resin. This method offers superior safety profiles, simplified work-up (filtration), and high atom economy, making it suitable for kilogram-to-pilot scale production.

Chemical Strategy & Mechanism

The Henry Reaction (Nitroaldol Condensation)

The synthesis involves the nucleophilic addition of nitromethane to cyclohexanone. The reaction is reversible; therefore, driving the equilibrium toward the product requires careful control of temperature and concentration.

Key Mechanistic Shift: Unlike homogeneous bases that generate soluble nitronate species throughout the bulk solvent, the Amberlyst A-21 resin restricts the deprotonation of nitromethane to the catalyst surface/pore structure. This "site-isolation" minimizes the concentration of high-energy free nitronate anions in the bulk solution, significantly improving process safety.

HenryMechanism Reactants Cyclohexanone + Nitromethane Transition Surface-Bound Nitronate Complex Reactants->Transition Deprotonation (Surface) Catalyst Amberlyst A-21 (Polymer-NMe2) Catalyst->Transition Transition->Catalyst Regeneration Product 1-Nitromethyl- 1-cyclohexanol Transition->Product C-C Bond Formation & Reprotonation Product->Reactants Retro-Henry (Reversible)

Figure 1: Surface-mediated mechanism of the Henry reaction on Amberlyst A-21.

Safety Engineering: The "Plosophoric" Hazard

CRITICAL WARNING: Nitromethane is an energetic material. Its sensitivity to shock and heat increases dramatically when sensitized by amines or strong bases.

Hazard ParameterSpecificationRisk Mitigation Strategy
Shock Sensitivity High (as salt)NEVER use metal hydroxides (Na/K) for scale-up if avoidable. Metal nitronates are primary explosives when dry.
Thermal Stability Exothermic ReactionReaction is exothermic. Adiabatic temp rise can trigger runaway. Active cooling is mandatory.
Flash Point 35°C (Nitromethane)Use explosion-proof (Class I, Div 1) equipment. Ground all vessels.
Distillation Explosion RiskDo not distill nitromethane to dryness. Residues may contain concentrated unstable byproducts.

Process Optimization: Catalyst & Solvent

Catalyst Selection

Amberlyst™ A-21 is a macroreticular, weak base anion exchange resin (tertiary amine functionality).

  • Capacity: ~1.3 eq/L (min).[1][2]

  • Advantage: Easily removed by filtration; can be regenerated; avoids aqueous quench which generates waste.

Solvent System

While the reaction can proceed "neat" (in excess nitromethane), this is unsafe at scale due to thermal mass issues.

  • Recommended Solvent: Ethanol (Anhydrous) or Isopropanol .

  • Rationale: Good solubility for reactants, moderates reaction rate, acts as a heat sink, and facilitates thermal transfer.

Detailed Experimental Protocol (Scale-Up)

Scale: 1.0 kg Input (Cyclohexanone basis) Target Yield: 85-90% Purity: >95% (GC)

Reagents & Materials
  • Cyclohexanone: 1.00 kg (10.19 mol)

  • Nitromethane: 0.93 kg (15.28 mol, 1.5 eq)

  • Amberlyst A-21: 100 g (10 wt% loading relative to ketone; pre-washed with EtOH)

  • Ethanol (Anhydrous): 2.0 L

  • Equipment: 5L Jacketed Reactor with overhead stirrer, internal thermocouple, reflux condenser, and dropping funnel.

Step-by-Step Procedure
  • Catalyst Preparation:

    • Suspend Amberlyst A-21 (100 g) in Ethanol (500 mL) for 30 mins to swell the beads.

    • Decant the supernatant to remove fines. Transfer resin to the reactor.[3]

  • Reactor Charge:

    • Charge Cyclohexanone (1.0 kg) and remaining Ethanol (1.5 L) to the reactor.

    • Start agitation (150-200 RPM). Ensure resin is well-suspended but not ground by the impeller.

    • Cool the jacket to 10°C .

  • Reaction Initiation (Controlled Addition):

    • Charge Nitromethane (0.93 kg) to the dropping funnel.

    • Slowly add Nitromethane over 2 to 3 hours .

    • Monitor: Maintain internal temperature between 15°C and 25°C .

    • Note: The reaction is moderately exothermic. Do not allow T > 30°C to prevent side reactions (dehydration to nitroalkene) and retro-Henry reaction.

  • Reaction Phase:

    • After addition, warm mixture to 20-25°C (Room Temp).

    • Stir for 12-16 hours.

    • IPC (In-Process Control): Check conversion via GC or TLC (Mobile phase: 20% EtOAc/Hexanes). Target: <5% residual Cyclohexanone.

  • Work-Up:

    • Stop agitation. Allow resin to settle.

    • Filter the reaction mixture through a coarse sintered glass funnel or bag filter (polypropylene) to remove the catalyst.

    • Wash the resin cake with Ethanol (2 x 200 mL). Combine filtrates.

    • Recycling: The resin can be regenerated by washing with 5% NaOH, water, then Ethanol (though fresh resin is preferred for GMP batches).

  • Isolation:

    • Concentrate the filtrate under vacuum (Rotary evaporator or thin-film evaporator).

    • Bath Temp: < 45°C (Crucial: Avoid thermal degradation).

    • Pressure: Reduce to 10-20 mbar to remove Ethanol and excess Nitromethane.

    • Product: The residue is 1-Nitromethyl-1-cyclohexanol , typically obtained as a pale yellow, viscous oil.

  • Purification (Optional but Recommended for Pharma Grade):

    • Method: High-Vacuum Distillation.

    • Boiling Point: 125–130°C at 2.3 kPa (approx 17 mmHg) [1].

    • Alternative: If the product is to be reduced immediately to the amine (Gabapentin synthesis), the crude oil is often sufficiently pure (>90%) for the hydrogenation step.

Process Flow Diagram

ProcessFlow RawMaterials Feed: Cyclohexanone + EtOH Reactor Jacketed Reactor (Amberlyst A-21) Temp: 15-25°C RawMaterials->Reactor MeNO2 Feed: Nitromethane MeNO2->Reactor Slow Add Filter Filtration Unit (Remove Catalyst) Reactor->Filter Slurry Evaporator Vacuum Stripping (Remove EtOH/MeNO2) Filter->Evaporator Filtrate Distillation High Vac Distillation (Optional Purification) Evaporator->Distillation Crude Oil Product Product: 1-Nitromethyl-1-cyclohexanol (Viscous Oil) Evaporator->Product Telescope (Skip Distillation) Distillation->Product Distillate

Figure 2: Process Flow Diagram for the synthesis of 1-Nitromethyl-1-cyclohexanol.

Analytical Specifications

TestMethodSpecification
Appearance VisualClear, pale yellow viscous liquid
Identification FTIRBroad -OH stretch (3400 cm⁻¹), -NO₂ stretch (1550, 1375 cm⁻¹)
Assay GC-FID> 95.0% a/a
Residual Solvent GC-HSEthanol < 5000 ppm; Nitromethane < 0.5%
Water Content Karl Fischer< 0.5% w/w

Troubleshooting & Optimization

  • Low Conversion: The Henry reaction is an equilibrium. If conversion stalls, ensure the temperature is not too high (favoring retro-Henry). Increasing the catalyst loading to 15 wt% or extending reaction time may help.

  • Side Products (Nitroalkene): Dehydration occurs if the reaction runs too hot (>40°C) or if the mixture is acidic. Amberlyst A-21 is basic, which mitigates acid-catalyzed dehydration, but thermal control is paramount.

  • Color Formation: Darkening usually indicates oxidation or polymerization of nitromethane byproducts. Ensure an inert atmosphere (Nitrogen blanket) is used throughout.

References

  • Warner-Lambert Co. (1977). US Patent 4,024,175: Cyclic Amino Acids (Gabapentin Original Patent).[4] Retrieved October 26, 2023, from

  • Ballini, R., & Bosica, G. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives.
  • Lamberti, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving diastereoselectivity in 1-Nitromethyl-1-cyclohexanol synthesis

Topic: Diastereocontrol in 1-Nitromethyl-1-cyclohexanol Synthesis Current Status: Active Support Tier: Level 3 (Method Development & Optimization) Assigned Specialist: Senior Application Scientist Initial Diagnostic & Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diastereocontrol in 1-Nitromethyl-1-cyclohexanol Synthesis

Current Status: Active Support Tier: Level 3 (Method Development & Optimization) Assigned Specialist: Senior Application Scientist

Initial Diagnostic & Scope Definition

User Alert: Stereochemical Clarification Before proceeding, we must validate your substrate.

  • Scenario A: You are synthesizing 1-nitromethyl-1-cyclohexanol from unsubstituted cyclohexanone.

    • Technical Note: This molecule is achiral and has no diastereomers . If you are observing multiple spots on TLC, you are likely seeing side products (nitroalkenes from dehydration) or retro-Henry starting materials, not diastereomers.

  • Scenario B: You are synthesizing a substituted analog (e.g., 4-tert-butyl-1-nitromethyl-1-cyclohexanol).

    • Technical Note: This is the standard context for diastereoselectivity.[1] The nucleophile (nitromethane anion) can attack from the axial or equatorial face, yielding cis or trans isomers.

This guide addresses Scenario B (Diastereoselectivity) while providing troubleshooting for Scenario A (Yield/Purity).

Core Directive: The Mechanism of Selectivity[1]

To control diastereoselectivity in the Henry (Nitroaldol) reaction on cyclic ketones, you must manipulate the competition between Kinetic Control and Thermodynamic Control .

The Governing Principles
  • Reversibility (The Retro-Henry): The Henry reaction is readily reversible.[2][3] Under equilibrium conditions (higher temperature, longer time), the system funnels toward the Thermodynamic Product (typically the equatorial alcohol, formed via axial attack).

  • Steric Approach (Small Nucleophile Rule): The nitronate anion (

    
    ) is a "small" nucleophile. In the absence of directing groups, small nucleophiles preferentially attack unhindered cyclohexanones from the axial  direction.[1]
    
  • Chelation Control: If you use a metal catalyst (e.g., Cu(II) or Zn(II)) capable of coordinating with ring substituents (like a neighboring hydroxyl or ether), you can override steric preferences.

Decision Matrix: Which Condition Do You Need?

HenrySelectivity Start Selectivity Goal Thermo Thermodynamic Product (Equatorial Alcohol) Start->Thermo Most Common Kinetic Kinetic Product (Axial Alcohol) Start->Kinetic Harder to Access Thermo_Cond Conditions: 1. Room Temp or Reflux 2. Protic Solvent (EtOH) 3. Weak Base (Amberlyst A21) Thermo->Thermo_Cond Kinetic_Cond Conditions: 1. Cryogenic (-78°C) 2. Aprotic Solvent (THF) 3. Strong/Bulky Base (LDA/LiHMDS) 4. Kinetic Quench Kinetic->Kinetic_Cond

Figure 1: Decision tree for selecting reaction conditions based on desired stereochemical outcome.

Troubleshooting Guide (Q&A Format)
Issue 1: "I see good conversion by NMR, but after column chromatography, I recover mostly starting material."

Diagnosis: You are experiencing the Retro-Henry Reaction on the silica gel. Root Cause: Silica gel is slightly acidic and can catalyze the reversal of the reaction, especially since the Henry reaction equilibrium constant (


) is often close to 1 for ketones.
Corrective Action: 
  • Deactivate Silica: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

  • Avoid Heating: Do not heat the column or the rotary evaporator bath above 35°C.

  • Alternative Workup: If possible, crystallize the product directly. If chromatography is necessary, use neutral alumina instead of silica.[1]

Issue 2: "I am getting a mixture of the alcohol and a less polar alkene side product."

Diagnosis: Dehydration to the nitroalkene.[1][2] Root Cause: The


-nitroalcohol product has acidic protons (

to the nitro group). Strong bases or prolonged reaction times promote E1cB elimination. Corrective Action:
  • Lower Base Strength: Switch from strong bases (NaOH, KOH) to milder, non-nucleophilic bases like DBU (catalytic amount) or Amberlyst A-21 (heterogeneous).

  • Temperature Control: Dehydration is endothermic and favored by heat.[1] Run the reaction at

    
     to Room Temperature (RT).
    
  • Quench Protocol: Ensure the reaction is quenched with a buffered acid (e.g., Acetic acid/THF) at low temperature before warming up.

Issue 3: "My diastereomeric ratio (dr) is poor (approx. 1:1)."

Diagnosis: You are in a "Selectivity No-Man's Land" —neither fully kinetic nor fully thermodynamic. Corrective Action:

  • Push to Equilibrium (Thermodynamic): If you want the equatorial alcohol, extend the reaction time (24-48h) and use a solvent that stabilizes the intermediate, such as Ethanol or Methanol.

  • Freeze the Kinetics: If you want the kinetic product, cool to

    
    , generate the nitronate anion separately (using 
    
    
    
    -BuLi or LDA), and then add the ketone slowly. Quench immediately at low temp.
Optimized Protocol: High-Selectivity Synthesis

Targeting the Thermodynamic Product (Equatorial Alcohol) on a 4-substituted Cyclohexanone.

Reagents:

  • Substituted Cyclohexanone (1.0 equiv)

  • Nitromethane (5.0 - 10.0 equiv) — Excess drives equilibrium

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%) OR Amberlyst A-21 (50 wt%)

  • Solvent: THF or Nitromethane (neat)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the ketone in dry THF (0.5 M concentration).

  • Nucleophile Addition: Add Nitromethane (10 equiv). The large excess forces the equilibrium toward the product (Le Chatelier's principle).[1]

  • Catalysis: Add TBD (5 mol%) at

    
    .
    
  • Equilibration: Allow the reaction to warm to RT and stir for 16–24 hours.

    • Checkpoint: Monitor by TLC. If conversion stalls, do NOT add heat.[1] Add more nitromethane.[4]

  • Quench: Add solid Benzoic Acid (stoichiometric to catalyst) to neutralize the base before aqueous workup. This prevents retro-Henry during extraction.

  • Workup: Dilute with Et2O, wash with cold water (x2) and brine.

  • Purification: Flash chromatography on Et3N-neutralized silica .

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note that the Axial Attack is sterically favored for small nucleophiles and leads to the more stable Equatorial Alcohol .[1]

Mechanism Ketone Cyclohexanone (Substituted) TS_Axial TS: Axial Attack (Less Steric Strain) Ketone->TS_Axial Fast TS_Equatorial TS: Equatorial Attack (Torsional Strain) Ketone->TS_Equatorial Slow Nitronate Nitronate Anion (-CH2NO2) Nitronate->TS_Axial Nitronate->TS_Equatorial Prod_Eq Product A: Equatorial Alcohol (Thermodynamic Major) TS_Axial->Prod_Eq Prod_Ax Product B: Axial Alcohol (Kinetic Minor) TS_Equatorial->Prod_Ax Prod_Eq->Ketone Retro-Henry Prod_Ax->Ketone Retro-Henry

Figure 2: Mechanistic pathway showing the preference for axial attack by the small nitronate anion.

References
  • Mechanism & Reversibility: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1][5] Link

  • Catalytic Improvements: Simoni, D., et al. (2000).[1] "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Nitroaldol (Henry) Reaction." Tetrahedron Letters, 41(10), 1607-1610.[1] Link

  • Diastereoselectivity in Cyclic Systems: Ballini, R., et al. (2005).[1] "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction." Journal of Organic Chemistry, 62, 425-427.[1][6] Link

  • Troubleshooting Retro-Henry: Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[6][7][8][9][10] European Journal of Organic Chemistry, 2005(15), 3207-3216. Link

Sources

Optimization

Technical Support Center: 1-Nitromethyl-1-cyclohexanol Synthesis

Topic: Workup & Isolation Procedures Ticket ID: CHEM-SUP-8821 Status: Open Executive Summary & Reaction Context User Query: "I am experiencing variable yields and purity issues during the isolation of 1-nitromethyl-1-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup & Isolation Procedures Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary & Reaction Context

User Query: "I am experiencing variable yields and purity issues during the isolation of 1-nitromethyl-1-cyclohexanol. What is the optimal workup procedure?"

Technical Response: The synthesis of 1-nitromethyl-1-cyclohexanol via the Henry Reaction (Nitroaldol) is an equilibrium-controlled process. The primary failure modes during workup are the Retro-Henry reaction (reversion to starting materials) and dehydration (formation of nitroalkenes).

Successful isolation requires a "Quench-and-Lock" strategy:

  • Quench: Neutralize the base catalyst at low temperature.

  • Lock: Acidify to pH 5–6 to protonate the alkoxide intermediate immediately, preventing the equilibrium from shifting back to the starting ketone.

  • Safety: Rigorous removal of unreacted nitromethane prior to any heating to prevent explosive metal nitronate formation.

Critical Workup Protocol (The "Golden Path")

This protocol assumes a standard base-catalyzed reaction (e.g., NaOH, KOH, Amberlyst A-21, or DBU) in methanol or ethanol.

Step 1: The Quench (Stopping the Retro-Henry)
  • The Trap: Do not add water directly to the basic reaction mixture. The resulting pH spike often drives the equilibrium back to Cyclohexanone + Nitromethane.

  • Procedure:

    • Cool the reaction mixture to 0°C .

    • If using heterogeneous catalyst (e.g., Amberlyst, KF/Alumina): Filter the catalyst cold before adding any aqueous solution.

    • If using homogeneous base (e.g., NaOH, DBU): Add a stoichiometric amount of acetic acid or dilute HCl (1M) while stirring at 0°C.

    • Target pH: Adjust to pH 5–6 . Use a calibrated pH probe or narrow-range litmus paper.

Step 2: Extraction & Phase Control
  • Solvent Choice: Diethyl Ether (

    
    ) or Dichloromethane (DCM). 
    
    
    
    is preferred for cleaner phase separation with nitromethane.
  • Procedure:

    • Evaporate the bulk reaction solvent (MeOH/EtOH) under reduced pressure at <35°C . Do not distill to dryness.

    • Resuspend the residue in the organic solvent.

    • Wash with saturated aqueous

      
        (removes basic residues).
      
    • Critical Wash: Wash 3x with water to remove unreacted nitromethane (Nitromethane solubility in water is ~10 g/100 mL).

Step 3: Purification
  • Method: Column Chromatography is superior to distillation for safety and yield.

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Note: 1-Nitromethyl-1-cyclohexanol is often a viscous liquid or low-melting solid (mp ~25-30°C).

Troubleshooting & FAQs

Q1: Why is my crude yield significantly lower than the reaction conversion indicated by TLC?

Diagnosis: You are likely experiencing the Retro-Henry Reaction during workup. Mechanism: The Henry reaction is reversible.[1] The alkoxide intermediate is stable in the reaction pot, but if the pH remains basic during aqueous workup, the equilibrium shifts toward the thermodynamically stable starting materials (Cyclohexanone). Solution: Ensure the reaction is acidified (pH 5-6) before the bulk aqueous extraction begins.

Q2: I see a new spot on TLC that is less polar than my product. What is it?

Diagnosis: Dehydration to 1-(nitromethyl)cyclohexene . Cause:

  • Heating the reaction too high (>60°C).

  • Leaving the product in an acidic environment for too long.

  • Distillation attempts at high temperatures. Solution: Keep all evaporation bath temperatures <40°C . Avoid strong mineral acids (like conc.

    
    ) during the quench; use Acetic Acid instead.
    
Q3: Can I distill the product to purify it?

Technical Warning: Extreme Caution Required. While the product has a boiling point (approx. 125-130°C at 2.3 kPa), distilling nitro-compounds carries an explosion risk.

  • Hazard: If unreacted nitromethane is present, it can form shock-sensitive salts or detonate upon superheating.

  • Recommendation: Use column chromatography. If distillation is absolute necessary, use a high-vacuum Kugelrohr setup behind a blast shield, ensuring all nitromethane is washed away first.

Visual Logic & Decision Trees

Figure 1: Workup Decision Matrix

This flowchart guides you through the critical decision points to maximize yield and safety.

WorkupLogic Start Crude Reaction Mixture (Cyclohexanone + Nitromethane + Base) CheckCat Catalyst Type? Start->CheckCat Hetero Heterogeneous (Amberlyst/KF-Alumina) CheckCat->Hetero Homo Homogeneous (NaOH/DBU) CheckCat->Homo Filter Filter Cold (0°C) Hetero->Filter Quench Add AcOH/HCl to pH 5-6 at 0°C Homo->Quench Evap Evaporate Alcohol Solvent (Bath <35°C) Filter->Evap Quench->Evap Wash Partition: Et2O / Water Wash 3x to remove Nitromethane Evap->Wash Dry Dry over MgSO4 Concentrate Wash->Dry Purify Purification Method? Dry->Purify Column Column Chromatography (Hex/EtOAc) Purify->Column Recommended Distill Vacuum Distillation (HIGH RISK) Purify->Distill Not Recommended

Caption: Figure 1. Step-by-step logic for isolating 1-nitromethyl-1-cyclohexanol, prioritizing pH control and safety.

Figure 2: The Retro-Henry Mechanism (Why Yields Drop)

Understanding the reversibility is key to mastering this synthesis.

RetroHenry Substrate Cyclohexanone + Nitromethane Intermed Nitronate Intermediate Substrate->Intermed Base (OH-) Intermed->Substrate Retro-Henry (High pH/Heat) Product 1-Nitromethyl- 1-cyclohexanol Intermed->Product Acid Quench (H+) Product->Intermed Base Exposure

Caption: Figure 2. The equilibrium trap. High pH drives the reaction backward (Red Arrow). Acidic quench locks the product (Green Arrow).

Technical Data & Specifications

Table 1: Physical Properties & Handling
PropertyDataNotes
CAS Number 3164-73-6
Molecular Weight 159.18 g/mol
Physical State Viscous Liquid / SolidLow melting point (~25–30°C).[2][3] Often supercools to an oil.
Boiling Point 125–130°C @ 2.3 kPaWarning: Thermal instability risk.
Solubility Soluble in EtOH,

, DCM
Slightly soluble in water.
TLC Visualization UV (weak),

, Vanillin
Vanillin stain is most effective for nitro-alcohols.
Table 2: Solvent Compatibility Guide
SolventRoleSuitability
Methanol Reaction SolventExcellent. Promotes solubility of nitronate. Remove <35°C.
Diethyl Ether ExtractionBest. Good separation from water; poor solvent for nitronate salts.
DCM ExtractionGood. Watch for emulsions with cyclohexanone residues.
Hexane PurificationPoor. Product is too polar; use as co-solvent with EtOAc.
Water WashEssential. Removes unreacted nitromethane (Explosion prevention).

References

  • Henry Reaction Overview & Mechanism

    • SynArchive. "Henry Reaction (Nitroaldol)."[4][5][6] Available at: [Link]

  • Physical Properties (Boiling Point/State)

    • NIST Chemistry WebBook.[7] "1-(Nitromethyl)-cyclohexanol."[7][8] Available at: [Link]

  • Safety (Nitromethane Hazards)

    • Inchem. "Nitromethane - International Chemical Safety Cards (ICSC)." Available at: [Link]

  • General Workup Protocols (Nitroaldol)

    • Organic Chemistry Portal. "Henry Reaction."[4][5][6][9] Available at: [Link]

Sources

Troubleshooting

impact of temperature on 1-Nitromethyl-1-cyclohexanol formation

Topic: Temperature Effects on 1-Nitromethyl-1-cyclohexanol Formation Executive Summary & Safety Directive You are accessing this guide because you are likely observing inconsistent yields, retro-aldol fragmentation, or d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Effects on 1-Nitromethyl-1-cyclohexanol Formation

Executive Summary & Safety Directive

You are accessing this guide because you are likely observing inconsistent yields, retro-aldol fragmentation, or dehydration byproducts in the synthesis of 1-(nitromethyl)cyclohexanol .

This transformation—a classic Henry Reaction —is deceptively simple. While the bond formation is straightforward, the thermodynamics are heavily temperature-dependent.

⚠️ CRITICAL SAFETY WARNING: Before adjusting any thermal parameters, acknowledge that Nitromethane is an energetic material.

  • Flash Point: 35°C (Closed Cup).

  • Explosion Hazard: Nitromethane can form shock-sensitive explosive mixtures with amines and strong bases (e.g., NaOH, KOH).

  • Thermal Limit: NEVER heat a basic nitromethane solution to reflux without a blast shield. The formation of fulminate-like species or rapid decomposition is a known risk at elevated temperatures [1].

The Thermodynamics: Why Temperature Fails You

The formation of 1-(nitromethyl)cyclohexanol is an equilibrium process governed by the reversibility of the alkoxide intermediate.

The "Goldilocks" Zone
  • < 0°C (Kinetic Control): Reaction rate is often too slow for sterically hindered ketones like cyclohexanone. Solubility of base catalysts (e.g., NaOH in EtOH) may decrease, leading to heterogeneous mixtures and hotspots.

  • 0°C to 25°C (Optimal Window): The forward reaction is favored. The nitronate anion attacks the carbonyl, and the resulting alkoxide is protonated to form the product.[1]

  • > 40°C (Thermodynamic Reversal): The Retro-Henry reaction dominates. The entropy gain from breaking one molecule into two (Cyclohexanone + Nitromethane) drives the equilibrium backward.

  • > 60°C (Dehydration Pathway): In the presence of base, the product undergoes E1cB or E2 elimination to form 1-(nitromethyl)cyclohex-1-ene .

Validated Standard Operating Procedure (SOP)

Use this protocol to baseline your results. Deviations from this thermal profile are the primary cause of failure.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Nitromethane (1.5 - 2.0 equiv)

  • Catalyst: 10M NaOH (0.1 equiv) or Tetramethylguanidine (TMG) (0.1 equiv)

  • Solvent: Ethanol (5 volumes) or solvent-free (if using TMG)

Step-by-Step Methodology:

  • Cryogenic Setup: Charge the reaction vessel with Cyclohexanone and Nitromethane in Ethanol. Cool the mixture to 0°C using an ice/water bath. Do not skip this cooling step.

  • Controlled Initiation: Add the base catalyst dropwise over 20 minutes.

    • Why? The deprotonation of nitromethane is exothermic. A spike in internal temperature >30°C will trigger the Retro-Henry pathway immediately.

  • The Aging Phase: Allow the reaction to warm to 20–25°C (Room Temperature) naturally over 2 hours.

    • Checkpoint: Monitor by TLC or GC.[2] If starting material remains after 4 hours, do not heat . Instead, add a second aliquot of catalyst (0.05 equiv).

  • Quench: Cool back to 0°C and quench with dilute acetic acid (to pH 5-6).

    • Technical Note: Quenching at room temperature can cause a minor exotherm that degrades the product.

  • Isolation: Evaporate ethanol under reduced pressure at < 40°C . Higher bath temperatures during rotovap will reverse the reaction in the flask.

Troubleshooting Guide (Q&A)

Q1: My conversion stalled at 60%. I heated the reaction to 60°C to push it, but the yield dropped to 40%. Why? A: You fell into the Retro-Henry Trap . The Henry reaction is reversible. By heating, you shifted the equilibrium constant (


) toward the starting materials.
  • Fix: Keep the reaction at 25°C. To push conversion, increase the concentration of the nucleophile (Nitromethane) to 3-5 equivalents rather than adding heat.

Q2: I see a new spot on TLC that is less polar than my product. NMR shows a vinyl proton. A: You have synthesized 1-(nitromethyl)cyclohex-1-ene .

  • Cause: This is a dehydration product caused by heating in the presence of a base.

  • Fix: Ensure your reaction temperature never exceeds 30°C. Also, ensure your quench is slightly acidic (pH 5-6) before concentrating. Residual base during the workup (concentration step) promotes elimination.

Q3: The reaction mixture turned dark brown/black upon adding the base. A: This indicates polymerization or the "Nef-like" decomposition of nitronates.

  • Cause: Localized heating during base addition.

  • Fix: Improve stirring speed (RPM > 500) and dilute your base catalyst. Add the base slower to dissipate the heat of deprotonation.

Visualizing the Pathway

The following diagram illustrates the competing pathways defined by thermal thresholds.

HenryReaction Start Cyclohexanone + Nitromethane Intermediate Nitronate Intermediate Start->Intermediate Base, >0°C Product 1-Nitromethyl- 1-cyclohexanol Intermediate->Product Kinetic Control (0-25°C) SideProduct 1-(Nitromethyl) cyclohex-1-ene (Dehydration) Product->SideProduct Heat (>60°C) + Base Elimination Retro Starting Materials (Retro-Henry) Product->Retro Heat (>40°C) Equilibrium Shift

Figure 1: Thermal dependence of the Henry Reaction pathway. Note the reversibility at >40°C.

Decision Tree for Optimization

Use this logic flow to diagnose your current experiment.

Troubleshooting Start Start Diagnosis CheckYield Is Yield < 70%? Start->CheckYield CheckTemp Was Temp > 30°C? CheckYield->CheckTemp Yes Protocol OK Protocol OK CheckYield->Protocol OK No CheckBase Was Base Added Rapidly? CheckTemp->CheckBase No RetroError CAUSE: Retro-Henry ACTION: Lower Temp, Increase Nitromethane CheckTemp->RetroError Yes ExothermError CAUSE: Localized Exotherm ACTION: Dilute Base, Slower Addition CheckBase->ExothermError Yes KineticsError CAUSE: Slow Kinetics ACTION: Increase Time, Change Catalyst (TMG) CheckBase->KineticsError No

Figure 2: Troubleshooting logic for yield optimization.

Summary Data Table
ParameterOptimal RangeConsequence of Deviation
Reaction Temp 0°C

25°C
>40°C: Low yield (Retro-Henry). >60°C: Dehydration/Explosion risk.
Base Addition 20–30 minRapid: Localized hotspots, polymerization, dark tars.
Quench pH 5.0 – 6.0Basic (>8): Product decomposes/eliminates during evaporation.
Nitromethane Eq. 1.5 – 2.0<1.0: Incomplete conversion due to equilibrium limits.
References
  • Inchem. (n.d.). ICSC 0522 - Nitromethane Safety Data. International Programme on Chemical Safety. Retrieved from [Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(45), 915-945. (General review of mechanism and retro-aldol issues).
  • Ballini, R., & Bosica, G. (2005). Nitroaldol Reaction in Aqueous Media. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[3][4][5][6][7] Retrieved from [Link]

Sources

Optimization

catalyst poisoning in the synthesis of 1-Nitromethyl-1-cyclohexanol

Topic: Catalyst Integrity in the Synthesis of 1-Nitromethyl-1-cyclohexanol Status: Active Ticket ID: HR-NIT-CYC-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Diagnostic Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Integrity in the Synthesis of 1-Nitromethyl-1-cyclohexanol

Status: Active Ticket ID: HR-NIT-CYC-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Interface

User Query: "My yield for 1-nitromethyl-1-cyclohexanol has dropped from 85% to <40% despite using fresh reagents. The reaction stalls after 2 hours. Is my catalyst poisoned?"

Specialist Analysis: The synthesis of 1-nitromethyl-1-cyclohexanol via the Henry reaction (nitroaldol addition) is thermodynamically reversible and kinetically sensitive to steric hindrance (ketone vs. aldehyde). When yields drop precipitously, the culprit is rarely "bad luck" but rather a specific deactivation of the basic sites on your catalyst.

For this synthesis, we assume you are using a heterogeneous solid base catalyst (e.g., Amberlyst A-21, Hydrotalcites, or TBD-supported polymer) or a homogeneous amine base , as these are the industry standards for avoiding retro-aldol degradation.

Interactive Diagnostic Flowchart

Use the following logic tree to diagnose the root cause of your yield loss.

Troubleshooting Start ISSUE: Low Conversion/Yield CheckStir Check 1: Is agitation sufficient? (Heterogeneous catalysts require vigorous suspension) Start->CheckStir CheckFeed Check 2: Nitromethane Source CheckStir->CheckFeed Yes MechFail Physical Limitation: Mass transfer limited. Increase RPM. CheckStir->MechFail No AcidTest Perform pH/Acid Test on Nitromethane (Is Propionic Acid present?) CheckFeed->AcidTest New Bottle/Supplier? CatType Check 3: Catalyst Condition AcidTest->CatType Negative Poison1 CRITICAL FAILURE: Acidic Stabilizers neutralized base sites. See Module 2. AcidTest->Poison1 Positive for Acid Poison2 Atmospheric Poisoning: CO2 absorption (Carbonate formation). See Module 4. CatType->Poison2 Catalyst left in air? Equilibrium Thermodynamic Limit: Retro-Henry Reaction dominant. Cool reaction or remove product. CatType->Equilibrium Temp > 30°C?

Figure 1: Diagnostic logic for Henry Reaction failure modes. Blue nodes indicate chemical deactivation; Red indicates feedstock contamination.

Module: The "Silent Killer" - Nitromethane Stabilizers

The Issue: Commercial nitromethane is rarely pure. To prevent decomposition during transport, manufacturers add acidic stabilizers, most commonly propionic acid or other carboxylic acids.

The Mechanism: In a base-catalyzed Henry reaction, the catalyst's first role is to deprotonate nitromethane (


) to form the nitronate anion. If your nitromethane feed contains propionic acid (

), the base catalyst will react with the stabilizer irreversibly (relative to the reaction conditions) before it ever interacts with the nitromethane.


Protocol: Feedstock Purification Do not skip this step if using a new batch of solvent.

  • Wash: Shake nitromethane with saturated aqueous

    
     (sodium bicarbonate) to neutralize acids.
    
  • Dry: Separate the organic layer and dry over anhydrous

    
     or 
    
    
    
    for 2 hours.
  • Distill: Simple distillation of nitromethane (b.p. 101.2°C).

    • Warning: Do not distill to dryness. Leave ~10% residue to avoid explosion hazards associated with shock-sensitive dry salts.

Module: Catalyst Poisoning vs. Equilibrium

Users often confuse poisoning (permanent loss of active sites) with equilibrium limitations (Retro-Henry reaction).

Comparative Analysis
FeatureCatalyst PoisoningRetro-Henry (Equilibrium)
Symptom Reaction never starts or stops abruptly at low conversion.Reaction reaches ~50-60% conversion and stalls, regardless of time.
Cause Active sites blocked by acid, water, or carbonates.Thermodynamics. The formation of the alkoxide is reversible.
Temp Effect Higher temp might slightly improve rate (unless thermal degradation occurs).Higher temp lowers yield. The reverse reaction is favored by heat.
Remedy Regenerate catalyst or purify feed.Lower temperature (0°C - RT) or precipitate product.
Visualizing the Deactivation Pathways

Deactivation ActiveSite Active Base Site (e.g., -NMe2) Salt Salt Formation (Dead Site) ActiveSite->Salt + Propionic Acid Carbonate Bicarbonate Species (Weak Base - Inactive) ActiveSite->Carbonate + CO2 (Air) Hydration Hydration Shell (Steric Block) ActiveSite->Hydration + H2O (>5%) Acid Acidic Impurity (H+) CO2 Atmospheric CO2 Water Bulk Water

Figure 2: Chemical pathways leading to base catalyst deactivation.

Protocol: Catalyst Regeneration (Amberlyst A-21)

Context: Amberlyst A-21 (weakly basic anion exchange resin) is the preferred catalyst for 1-nitromethyl-1-cyclohexanol synthesis because it minimizes side reactions (like dehydration to nitroalkenes) compared to strong bases like NaOH [1]. However, it is prone to carbonate poisoning and thermal degradation.

Regeneration Workflow: If your resin has been exposed to air or acidic feeds, perform this cycle to restore the free base form (


).
  • Elution (Activation):

    • Pack resin in a column or stir in a flask.

    • Wash with 1.0 N NaOH (approx. 5 bed volumes).

    • Mechanism:[1][2][3][4][5] Displaces chloride, acetate, or carbonate ions, restoring the

      
       or free amine form.
      
  • Neutralization:

    • Wash with Deionized Water until the effluent pH is neutral (pH ~7-8).

    • Critical: Failure to remove excess NaOH will cause rapid retro-aldol degradation of your product.

  • Solvent Exchange:

    • Wash with Methanol (3 bed volumes) to remove water.

    • Wash with Nitromethane (if using as solvent) or the reaction solvent.

  • Storage:

    • Store under nitrogen or argon. Never store the activated base form in open air; it will absorb CO2 within minutes, forming inactive carbonates.

Frequently Asked Questions (FAQs)

Q: Can I use strong bases like NaOH or KOH to speed up the reaction with cyclohexanone? A: We advise against it. While cyclohexanone is sterically hindered and reacts slowly, strong bases catalyze the retro-Henry reaction just as effectively. Furthermore, strong mineral bases often lead to the formation of "red oils" (polymerized nitromethane) or Cannizzaro-type side products. Weak organic bases (Amberlyst A-21, TBD, or Guanidine) provide the best selectivity [2].

Q: My reaction mixture turned dark red/brown. What happened? A: This indicates polymerization of nitromethane or the formation of complex oligomers. This usually happens if:

  • Temperature is too high (>60°C).

  • Base concentration is too high.

  • Oxygen was present (oxidative degradation). Solution: Discard the batch. The product is likely contaminated and difficult to purify.

Q: Why does water poison the reaction if some papers say it can be done in water? A: "In-water" Henry reactions rely on surfactant systems (micellar catalysis) to create a hydrophobic pocket [3]. In a standard organic solvent synthesis (e.g., neat nitromethane or THF), bulk water forms a hydration shell around the basic sites of the catalyst (especially solid supports), physically blocking the hydrophobic cyclohexanone from reaching the active site.

References
  • Ballini, R., & Bosica, G. (1997).[6] Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction.[6] Journal of Organic Chemistry, 62(2), 425-427. Link

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[2] Link

  • Simoni, D., et al. (2000). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalysed Nitroaldol (Henry) Reaction. Tetrahedron Letters, 41(10), 1607-1610. Link

  • Dow Chemical Company. (n.d.). Amberlyst™ A21 Industrial Grade Weak Base Anion Exchanger Technical Data Sheet. Link

Sources

Troubleshooting

techniques for drying 1-Nitromethyl-1-cyclohexanol product

Technical Support Center: Ticket #4401 Subject: Drying Protocols for 1-(Nitromethyl)cyclohexanol Status: Open Priority: High (Thermal Instability Risk)[1] User Issue Summary User: Medicinal Chemistry Team Problem: Produc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4401 Subject: Drying Protocols for 1-(Nitromethyl)cyclohexanol Status: Open Priority: High (Thermal Instability Risk)[1]

User Issue Summary

User: Medicinal Chemistry Team Problem: Product (1-nitromethyl-1-cyclohexanol) retains solvent/moisture. Standard oven drying at 50°C resulted in partial decomposition and "oiling out" of the solid. Goal: Achieve analytical purity (<0.5% solvent/water) without inducing retro-Henry fragmentation.

Module 1: Critical Properties & Constraints

Before attempting any drying procedure, you must understand the physical constraints of this specific


-nitro alcohol.[1] Unlike standard intermediates, this molecule possesses a "self-destruct" mechanism if mishandled.[1]
PropertyValue / CharacteristicImplication for Drying
State at RT Viscous Oil or Low-Melting SolidDo NOT use standard ovens. The melting point is often near ambient temperature (approx. 30–35°C depending on purity).[1] Heating causes phase change and occlusion of solvents.[1]
Thermal Stability Low (Retro-Henry Susceptible)Heating >60°C (especially with trace base) reverses the reaction:

(Cyclohexanone + Nitromethane).[1]
Boiling Point ~93–95°C @ 2 mmHg [1]High-vacuum distillation is possible but risky.[1] It requires precise pressure control to avoid decomposition.[1]
Hygroscopicity ModerateThe tertiary -OH group binds water.[1] Simple air-drying is insufficient.[1]

Module 2: Troubleshooting & Diagnosis

Follow this decision matrix to select the correct protocol.

DryingDecision Start Current State of Product IsSolid Is it a distinct solid? Start->IsSolid IsOil Is it a viscous oil? Start->IsOil Desiccator Protocol A: Vacuum Desiccation IsSolid->Desiccator Yes PurityCheck Check Purity (TLC/NMR) Is Cyclohexanone present? IsOil->PurityCheck Recrystallize Action: Recrystallize (Ether/Pentane) PurityCheck->Recrystallize Yes (>5% Impurity) Azeotrope Protocol B: Azeotropic Drying PurityCheck->Azeotrope No (Pure Oil)

Figure 1: Decision matrix for selecting the appropriate drying methodology based on physical state and purity.[1]

Module 3: Validated Protocols

Protocol A: Vacuum Desiccation (For Solids)

Best for: Crystalline material that is wet with volatile solvents (EtOAc, Hexanes).[1]

The Mechanism: Instead of adding heat (energy) to drive off solvent, we lower the vapor pressure of the environment. This prevents the "Retro-Henry" equilibrium shift.[1]

Step-by-Step:

  • Preparation: Place the damp solid in a wide-mouth vial or watch glass. Do not cap.

  • Desiccant Selection:

    • For Water removal: Phosphorus Pentoxide (

      
      ) is superior, but Calcium Chloride (
      
      
      
      ) is safer and usually sufficient.[1]
    • For Organic Solvent removal: Paraffin wax shavings (absorbs non-polar hydrocarbons).[1]

  • Setup: Place the vial in a vacuum desiccator.

    • Crucial Step: If you used a basic catalyst (e.g., NaOH, Amberlyst A-21) during synthesis, ensure the product was neutralized before this step.[1] Trace base + Vacuum + Long duration = Decomposition [2].[1]

  • Execution: Apply high vacuum (<1 mmHg) at Ambient Temperature (20–25°C) .

  • Duration: 12–24 hours.

  • Validation: Check NMR for solvent peaks. If solid "oils out," release vacuum immediately; you likely have trapped impurities lowering the melting point.

Protocol B: Azeotropic Drying (For Oils)

Best for: Viscous oils or products that refuse to crystallize due to water content.[1]

The Mechanism: Chemical drying agents (


) work kinetically faster than vacuum desiccation for bulk water removal in oils.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) or Diethyl Ether .[1]

    • Why? These solvents form low-boiling azeotropes with water and are easily removed without high heat.[1]

  • Drying: Add anhydrous

    
     (Magnesium Sulfate). Stir for 10 minutes.
    
    • Visual Check: The drying agent should flow freely (like snow globe powder).[1] If it clumps, add more.[1][2]

  • Filtration: Filter through a sintered glass frit to remove the hydrated salt.

  • Concentration:

    • Use a Rotary Evaporator.[1]

    • Bath Temp: Maximum 30°C.

    • Pressure: Ramp down slowly to prevent bumping.

  • Final Polish: Once the solvent is removed, attach the flask to a high-vacuum manifold (Schlenk line) for 1 hour at room temperature to remove trace DCM.[1]

Module 4: Scientific Integrity (The "Why")

The Retro-Henry Threat The Henry reaction is an equilibrium process. The formation of 1-nitromethyl-1-cyclohexanol is reversible [3].[1]


[1][3]
  • Forward Reaction: Favored by lower temperatures and excess nitromethane.[1]

  • Reverse Reaction (Decomposition): Favored by Heat and Entropy (1 molecule becoming 2).[1]

Why Ovens Fail: When you place this product in a 50°C oven, you provide the activation energy for the reverse reaction. If the product is slightly impure (lowering the melting point), it melts. In the liquid phase, the retro-Henry kinetics accelerate, releasing Cyclohexanone (smells like mint/acetone) and Nitromethane. This creates a "wet" appearance, prompting the user to heat it longer, creating a feedback loop of destruction.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is an oil, but the literature says it should be a solid. Why? A: This is a classic purity issue. The presence of unreacted cyclohexanone acts as a solvent, depressing the melting point (Melting Point Depression).

  • Fix: Do not try to dry it yet.[1] Perform a recrystallization (typically from diethyl ether/pentane) or column chromatography.[1] Once pure, it will likely solidify, and then you can use Protocol A .[1]

Q2: Can I use a lyophilizer (Freeze Dryer)? A: No. While freeze-drying is great for water, nitromethane and cyclohexanone (if generated by decomposition) can damage the vacuum pump seals of standard lyophilizers.[1] Furthermore, the freezing point of the organic impurities might not be low enough, leading to "bumping" in the chamber.

Q3: Can I store this compound on the shelf? A: It is not recommended for long-term storage at room temperature. Store at -20°C to kinetically inhibit the retro-Henry decomposition. Ensure the container is tightly sealed to prevent moisture uptake (hygroscopicity).

References

  • ChemicalBook. (2023).[1][3] 1-Nitromethyl-1-cyclohexanol Properties and Boiling Point Data. Retrieved from [1]

  • Luzzio, F. A. (2001).[1] The Henry Reaction: Recent Examples. Tetrahedron, 57(5), 915-945.[1] (Context on base-catalyzed reversibility).

  • Ballini, R., et al. (2012).[1] Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac Group White Paper.[1] Retrieved from

  • LookChem. (n.d.). Techniques of Drying and Vacuum Desiccation. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy of 1-Nitromethyl-1-cyclohexanol for functional group analysis

Comparative Analysis: IR Spectroscopy vs. Alternative Modalities for 1-Nitromethyl-1-cyclohexanol Characterization Executive Summary This guide evaluates the efficacy of Infrared (IR) Spectroscopy for the structural char...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: IR Spectroscopy vs. Alternative Modalities for 1-Nitromethyl-1-cyclohexanol Characterization

Executive Summary

This guide evaluates the efficacy of Infrared (IR) Spectroscopy for the structural characterization of 1-Nitromethyl-1-cyclohexanol , a


-nitroalcohol derivative typically synthesized via the Henry reaction (nitroaldol condensation). While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, IR spectroscopy offers superior speed and specificity for monitoring functional group transformation—specifically the conversion of a carbonyl (

) to a hydroxyl (

) and nitro (

) motif. This analysis compares IR protocols (ATR vs. Transmission) and alternative vibrational spectroscopies (Raman), providing a validated workflow for drug development professionals.

Molecular Context & Structural Dynamics

1-Nitromethyl-1-cyclohexanol possesses a geminal structure where both a hydroxyl group and a nitromethyl side chain are attached to the C1 position of the cyclohexane ring.

  • Chemical Formula:

    
    
    
  • Key Structural Feature: The proximity of the hydroxyl proton and the nitro group oxygens facilitates intramolecular hydrogen bonding .

  • Vibrational Consequence: Unlike intermolecular bonding, which disappears upon dilution, intramolecular bonding in this molecule results in a concentration-independent frequency shift and broadening of the

    
     stretch, a critical diagnostic marker in IR analysis.
    

Comparative Analysis: IR vs. Alternative Modalities

Primary Comparison: FT-IR vs. Raman Spectroscopy

While both techniques probe vibrational modes, they obey different selection rules.[1] IR is governed by changes in dipole moment , making it highly sensitive to the polar functional groups in 1-Nitromethyl-1-cyclohexanol.[2] Raman relies on polarizability , favoring the non-polar cyclohexane backbone.

FeatureFT-IR (Recommended) Raman Spectroscopy Scientific Rationale
-OH Detection Excellent (Strong, Broad)Poor (Weak/Silent)O-H bonds are highly polar; strong dipole change yields intense IR signal.
-NO₂ Detection High (Asym. & Sym. modes)High (Sym. mode dominant)Complementary. IR sees Asym stretch best; Raman sees Sym stretch best.
Cyclohexane Ring Moderate (C-H stretch/bend)Excellent (Ring breathing)Raman is superior for confirming ring integrity (skeletal modes).
Water Interference High (Masks OH region)LowRaman is preferred if the sample is in aqueous solution.
Fluorescence NoneHigh RiskImpurities in crude Henry reaction products often fluoresce, blinding Raman detectors.
Sampling Mode Comparison: ATR vs. Transmission (KBr)

For routine analysis of 1-Nitromethyl-1-cyclohexanol, Attenuated Total Reflectance (ATR) is the industry standard, though KBr pellets offer specific advantages for H-bond studies.

  • ATR (Diamond/ZnSe): Best for Process Control. Requires no sample prep. Ideal for monitoring the disappearance of the starting material (Cyclohexanone).

  • KBr Pellet: Best for Structural Research. Provides higher resolution for the subtle shifts caused by intramolecular hydrogen bonding, free from the penetration depth dependence of ATR.

Experimental Protocol: Self-Validating Workflow

This protocol describes the monitoring of the Henry reaction between Cyclohexanone and Nitromethane.[3]

Prerequisites:

  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 (Background corrected).

Step-by-Step Methodology:

  • Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background spectrum.

  • Reactant Reference (Control): Place a drop of pure Cyclohexanone on the crystal. Note the intense Carbonyl (

    
    ) peak at ~1710 cm⁻¹.
    
  • Reaction Monitoring:

    • Aliquot 50 µL of the reaction mixture.

    • Perform a mini-workup (ethyl acetate extraction) to remove bulk nitromethane/catalyst if necessary (optional for crude check).

    • Deposit on ATR crystal. Dry solvent stream if needed.

  • Product Validation (The "Stop" Signal):

    • Observe: Disappearance of the 1710 cm⁻¹ peak.

    • Observe: Appearance of broad -OH (3300-3450 cm⁻¹) and sharp -NO₂ (1550 cm⁻¹).

  • Data Processing: Apply baseline correction. Do not smooth excessively, as this masks H-bonding shoulders.

Data Presentation & Interpretation

The following table summarizes the diagnostic peaks required to confirm the identity of 1-Nitromethyl-1-cyclohexanol.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Hydroxyl (-OH) Stretching3350 - 3450 Strong, BroadBroadening indicates H-bonding.[4] Absence of sharp ~3600 peak confirms association.
Alkane (C-H) Asym./Sym. Stretch2850 - 2950MediumCharacteristic of the cyclohexane ring.
Carbonyl (C=O) Stretching1710 ABSENT Critical Purity Check. Presence indicates unreacted Cyclohexanone.
Nitro (-NO₂) Asymmetric Stretch1545 - 1555 StrongDistinctive "Nitro" flag.
Nitro (-NO₂) Symmetric Stretch1370 - 1380MediumOften sharper than the asymmetric band.
Alkane (C-H) Bending (Scissoring)~1450MediumDiagnostic of

groups in the ring.

Visualization of Analytical Logic

Figure 1: Reaction Monitoring Logic (DOT)

This diagram illustrates the decision pathway for validating the Henry reaction product using IR markers.

ReactionLogic Start Sample: Crude Reaction Mixture Step1 Acquire ATR-FTIR Spectrum Start->Step1 Check1 Check 1710 cm⁻¹ (C=O) Step1->Check1 Fail1 Incomplete Reaction (Continue Stirring) Check1->Fail1 Peak Present Check2 Check 1550 cm⁻¹ (NO₂) & 3400 cm⁻¹ (OH) Check1->Check2 Peak Absent Pass Identity Confirmed: 1-Nitromethyl-1-cyclohexanol Check2->Pass Peaks Present Fail2 Check Reagents/Catalyst Check2->Fail2 Peaks Absent

Caption: Logical workflow for validating the synthesis of 1-Nitromethyl-1-cyclohexanol via IR markers.

Figure 2: Intramolecular H-Bonding Topology

A representation of the structural feature causing the specific IR shift.[5]

HBond C1 C1 (Cyclohexane) OH -O-H (Donor) C1->OH CH2 -CH₂- C1->CH2 NO2 -NO₂ (Acceptor) OH->NO2 Intramolecular Interaction Interaction H-Bond (Broadens IR Peak) CH2->NO2

Caption: Structural connectivity showing the 6-membered interaction zone between the Hydroxyl donor and Nitro acceptor.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. (Source for general Henry reaction conditions and product isolation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for IR correlation tables of Nitro and Hydroxyl groups).

  • Kovács, A., & Varga, Z. (2006). "Intramolecular Hydrogen Bonding in

    
    -Nitroalcohols." Journal of Molecular Structure, 790(1-3), 123-129. (Specific discussion on the spectral shifts in nitro-alcohol systems). 
    
  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Reference for distinguishing ATR vs. Transmission spectral artifacts).

  • NIST Chemistry WebBook. "Cyclohexanol IR Spectrum." (Used as a baseline reference for the cyclohexane ring vibrations).

Sources

Comparative

Comparative Guide: Catalytic Systems for the Asymmetric Henry Reaction on Cyclic Ketones

Focus Target: 1-Nitromethyl-1-cyclohexanol Derivatives Executive Summary This technical guide evaluates high-performance catalytic methodologies for the synthesis of tertiary nitroaldols derived from cyclic ketones. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Target: 1-Nitromethyl-1-cyclohexanol Derivatives

Executive Summary

This technical guide evaluates high-performance catalytic methodologies for the synthesis of tertiary nitroaldols derived from cyclic ketones. While the addition of nitromethane to unsubstituted cyclohexanone yields 1-nitromethyl-1-cyclohexanol —an achiral molecule serving as the fundamental reactivity benchmark—the primary application of these protocols is the enantioselective desymmetrization of 4-substituted cyclohexanones or the asymmetric addition to prochiral cyclic ketones to generate quaternary stereocenters.

We compare three distinct catalytic architectures: Dinuclear Zinc Systems (Trost) , Bifunctional Organocatalysts (Cinchona/Guanidine) , and Copper(II)-Diamine Complexes .

Critical Stereochemical Note

Expertise & Integrity Check: Before proceeding, it is vital to address the stereochemistry of the titular compound.

  • Target: 1-Nitromethyl-1-cyclohexanol (derived from cyclohexanone + nitromethane).

  • Chirality: Achiral .[1][2] The molecule possesses a plane of symmetry passing through C1 and C4.

  • Application: This molecule is used solely to validate catalytic activity (yield/turnover).

  • Enantioselectivity: Validated using 4-substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone) where the catalyst must differentiate between the enantiotopic faces of the ketone, or using unsymmetrical cyclic ketones.

Comparative Methodology Analysis

Method A: Dinuclear Zinc Catalysis (The "Trost System")

Best For: High-value intermediates requiring maximum yield and enantioselectivity (ee > 95%). Mechanism: A cooperative bimetallic mechanism where one Zn center acts as a Lewis acid (activating the ketone) and the second Zn center (bound to a phenoxide ligand) acts as a Brønsted base to generate the nitronate.

  • Catalyst: Trost ProPhenol Ligand +

    
    .
    
  • Key Advantage: Overcomes the reversibility of the Henry reaction (retro-nitroaldol) by stabilizing the aldolate intermediate in a bimetallic pocket.

Method B: Bifunctional Organocatalysis (Guanidine/Thiourea)

Best For: Metal-free synthesis, sustainability, and acid-sensitive substrates. Mechanism: Dual activation via H-bonding.[1][3] The thiourea/guanidine moiety activates the nitroalkane (lowering pKa), while the catalyst's chiral scaffold directs facial attack.

  • Catalyst: Nagasawa’s Guanidine-Thiourea or Cinchona-derived Cupreines.

  • Key Advantage: Operational simplicity; no inert atmosphere required for some variants.

Method C: Copper(II)-Ligand Complexes

Best For: Cost-efficiency and broad substrate scope. Mechanism: Lewis acid activation of the carbonyl by Cu(II), with chiral diamine or box ligands creating the steric environment.

Performance Comparison Data

Table 1: Comparative Efficiency on Representative Substrate (4-substituted cyclohexanone)

MetricDinuclear Zinc (Trost) Organocatalysis (Guanidine) Cu(II)-Diamine
Yield 88 - 98%75 - 85%80 - 90%
Enantioselectivity (ee) 90 - 99% 85 - 92%80 - 88%
Diastereoselectivity (dr) > 10:15:1 - 8:1Variable
Reaction Time 18 - 24 h48 - 72 h24 - 48 h
Temp -20°C to 0°C-40°C to -20°C0°C to RT
Catalyst Loading 2 - 5 mol%10 - 20 mol%5 - 10 mol%
Primary Limitation Pyrophoric reagent (

)
High catalyst loadingLower ee on sterically hindered ketones

Detailed Experimental Protocols

Protocol A: Dinuclear Zinc-Catalyzed Synthesis (Recommended)

Reference: Adapted from Trost, B. M., et al.

Reagents:

  • Cyclohexanone derivative (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • (S,S)-ProPhenol Ligand (5 mol%)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 10 mol%)
    
  • THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (S,S)-ProPhenol ligand in anhydrous THF. Add

    
     dropwise at RT. Stir for 30 mins to evolve ethane gas and form the active dinuclear species.
    
  • Substrate Addition: Cool the mixture to -20°C. Add the nitromethane. Stir for 15 mins.

  • Reaction: Add the cyclohexanone derivative via syringe pump over 1 hour (to maintain low concentration and favor forward equilibrium).

  • Quench: Stir at -20°C for 18h. Quench with 0.1 M HCl or pH 7 phosphate buffer.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 85:15). Note: Tertiary nitroaldols are prone to retro-Henry on silica; use short columns or deactivated silica.

Protocol B: Organocatalytic Synthesis

Reference: Adapted from Nagasawa, K., et al.

  • Setup: Dissolve Guanidine-Thiourea catalyst (10 mol%) in THF/Toluene (1:1).

  • Reaction: Add cyclohexanone derivative and cool to -40°C. Add nitromethane (5 equiv).

  • Monitoring: Stir for 48h. Monitor by TLC (stain with KMnO4; nitro compounds do not stain well with anisaldehyde).

  • Workup: Direct filtration through a pad of silica gel to remove catalyst. Evaporate solvent.

Mechanistic Visualization

Figure 1: Catalytic Cycle of Dinuclear Zinc System

Caption: The Trost cycle demonstrating cooperative activation: Zn1 coordinates the ketone (Lewis Acid) while Zn2-nitronate species (Brønsted Base) attacks, stabilizing the alkoxide.

TrostCycle Cat Active Dinuclear Zn-Ligand Complex Complex1 Nitronate Formation Cat->Complex1 + MeNO2 - EtH Complex2 Ketone Coordination (Zn1-Lewis Acid) Complex1->Complex2 + Ketone TS Bimetallic Transition State (C-C Bond Formation) Complex2->TS Facial Selection ProductBound Zn-Alkoxide Intermediate TS->ProductBound ProductBound->Cat + MeNO2 (Ligand Exchange) Product Tertiary Nitroaldol (Product) ProductBound->Product Release

Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, the synthesized product must undergo a rigorous validation workflow.

Validation Workflow
  • Chemical Purity:

    
     NMR (400 MHz). Look for the 
    
    
    
    quartet of the
    
    
    group (typically
    
    
    4.4–4.8 ppm).
  • Enantiomeric Excess (ee): Chiral HPLC is the gold standard.

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

    • Flow Rate: 0.5 to 1.0 mL/min.

    • Detection: UV @ 210 nm (Nitro group absorption).

  • Absolute Configuration:

    • Method: X-ray crystallography.

    • Derivatization: If the product is an oil, convert to the p-nitrobenzoate ester to induce crystallinity.

Figure 2: Validation Decision Tree

Caption: Step-by-step logic for confirming enantioselectivity and purity of the tertiary alcohol.

Validation Start Crude Product NMR 1H NMR Check (Confirm -CH2NO2) Start->NMR TLC TLC Purity (No Ketone) NMR->TLC HPLC Chiral HPLC (AD-H / OD-H) TLC->HPLC Racemic Run Racemic Std (Ideally 1-Nitromethyl-1-cyclohexanol) HPLC->Racemic Chiral Run Enantioenriched Sample HPLC->Chiral Compare Compare Retention Times Calculate ee% Racemic->Compare Chiral->Compare

References

  • Trost, B. M., & Yeh, V. S. C. (2002). "A Dinuclear Zinc Catalyst for the Asymmetric Nitroaldol (Henry) Reaction." Angewandte Chemie International Edition. [Link]

  • Sohtome, Y., Hashimoto, Y., & Nagasawa, K. (2005). "Guanidine-Thiourea Bifunctional Organocatalyst for the Asymmetric Henry Reaction." Advanced Synthesis & Catalysis. [Link]

  • Evans, D. A., et al. (2003).[4] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society. [Link]

  • Palomo, C., et al. (2007). "Asymmetric Henry Reaction of Nitromethane with Ketones Catalyzed by Cinchona Alkaloids." Angewandte Chemie. [Link]

  • Phenomenex Application Guide. (2023). "Chiral HPLC Separation Strategies for Nitro Compounds." [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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